molecular formula C7H14O2 B1495290 Heptanoic-5,5,6,6,7,7,7-d7acid

Heptanoic-5,5,6,6,7,7,7-d7acid

Cat. No.: B1495290
M. Wt: 137.23 g/mol
InChI Key: MNWFXJYAOYHMED-HGNRKPTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic-5,5,6,6,7,7,7-d7acid is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 137.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptanoic-5,5,6,6,7,7,7-d7acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanoic-5,5,6,6,7,7,7-d7acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

137.23 g/mol

IUPAC Name

2,2,3,3,4,4,5-heptadeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i3D,4D2,5D2,6D2

InChI Key

MNWFXJYAOYHMED-HGNRKPTDSA-N

Isomeric SMILES

[2H]C(CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Heptanoic-5,5,6,6,7,7,7-d7 Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heptanoic-5,5,6,6,7,7,7-d7 Acid

Advanced Applications in Metabolic Flux Analysis and Quantitation

Core Identity & Chemical Architecture

Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 1219802-86-4) is a highly specific isotopologue of heptanoic acid (enanthic acid) where the terminal propyl moiety is fully deuterated. Unlike uniformly labeled (


 or 

) variants, this regioselective labeling pattern provides a unique "metabolic barcode" that persists through specific stages of

-oxidation, making it an indispensable tool for tracing odd-chain fatty acid metabolism and anaplerotic fluxes.
Physicochemical Profile
PropertySpecification
Chemical Formula

Molecular Weight 137.23 g/mol (vs. 130.18 g/mol for unlabeled)
Isotopic Purity

98 atom % D
Appearance Colorless, oily liquid
Solubility Soluble in ethanol, DMSO, chloroform; sparingly soluble in water
pKa ~4.89 (Consistent with unlabeled heptanoic acid)
Boiling Point ~223°C (760 mmHg)
Structural Significance

The deuterium atoms are located exclusively on carbons 5 (


), 6 (

), and 7 (

). Structure:

This structure is engineered to exploit the mechanism of mitochondrial


-oxidation. Because the first two rounds of oxidation remove carbons 1 through 4 (the carboxyl end), the deuterated tail remains intact until the final generation of propionyl-CoA.

Metabolic Mechanism & Tracer Logic[11]

The "Survival" of the Label

In metabolic research, particularly for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD), heptanoic acid is often administered as triheptanoin . Researchers use the d7-isotopologue to differentiate flux derived from the therapeutic agent versus endogenous lipids.

The catabolism of Heptanoic-d7 Acid follows a predictable oxidative cascade that results in a mass-shifted anaplerotic substrate.

The Oxidative Cascade
  • Activation: Heptanoic-d7 acid

    
    Heptanoyl-d7-CoA .
    
  • Round 1 (

    
    -Oxidation): 
    
    • Cleavage of C1 and C2 (Acetyl-CoA).

    • Result: Valeryl-CoA (Pentanoyl-CoA) retaining the d7 label (

      
      ).
      
  • Round 2 (

    
    -Oxidation): 
    
    • Cleavage of C3 and C4 (Acetyl-CoA).

    • Result: Propionyl-CoA.

    • Critical Mechanistic Note: During the conversion of Pentanoyl-CoA to Propionyl-CoA, the C5 carbon (originally

      
      ) becomes the carbonyl carbon of Propionyl-CoA. The oxidation of a methylene group to a carbonyl involves the loss of both hydrogen/deuterium atoms attached to that carbon.
      
    • Final Product: Propionyl-d5-CoA (

      
      ).
      

This transition from a d7-precursor to a d5-product is a definitive mass spectrometric signature that validates the pathway.

Visualization: The d7-Oxidation Pathway

BetaOxidation Hept Heptanoic-d7 Acid (C7 Chain, d7 Tail) HeptCoA Heptanoyl-d7-CoA (Activated) Hept->HeptCoA Acyl-CoA Synthetase Valeryl Valeryl-d7-CoA (Pentanoyl-CoA) HeptCoA->Valeryl Beta-Oxidation (Round 1) Loss of C1-C2 Acetyl1 Acetyl-CoA (Unlabeled) HeptCoA->Acetyl1 Propionyl Propionyl-d5-CoA (Anaplerotic Substrate) Valeryl->Propionyl Beta-Oxidation (Round 2) Loss of C3-C4 (C5 Oxidized to C=O, losing 2D) Acetyl2 Acetyl-CoA (Unlabeled) Valeryl->Acetyl2 TCA TCA Cycle (Succinyl-CoA) Propionyl->TCA Carboxylation

Caption: Metabolic fate of Heptanoic-d7 showing the transition from d7-intermediate to d5-propionyl-CoA.

Analytical Applications: Mass Spectrometry

Heptanoic-d7 acid is the "Gold Standard" Internal Standard (IS) for quantifying heptanoic acid in biological matrices. Its high mass shift (+7 Da) prevents crosstalk with the M+0 (native) signal and naturally occurring isotopes (M+1, M+2).

Protocol: GC-MS Quantification (FAME Derivatization)

Objective: Quantify free heptanoic acid in plasma using d7-IS.

1. Sample Preparation
  • Spiking: Add 10

    
    L of Heptanoic-d7 acid standard solution (100 
    
    
    
    M in methanol) to 100
    
    
    L plasma.
  • Extraction: Add 400

    
    L Acetonitrile (precipitate proteins). Vortex 30s. Centrifuge 10,000 x g for 5 min.
    
  • Derivatization (Acid-Catalyzed Methylation):

    • Transfer supernatant to a glass vial.[1]

    • Add 200

      
      L Methanolic HCl (1N).
      
    • Incubate at 60°C for 45 mins. (Converts acids to Methyl Heptanoate and Methyl Heptanoate-d7).

    • Extraction of FAMEs: Add 500

      
      L Hexane and 200 
      
      
      
      L water. Vortex. Collect upper hexane layer.
2. GC-MS Parameters
  • Column: DB-WAX or HP-5MS (30m x 0.25mm).

  • Carrier Gas: Helium, 1 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C.
3. Fragmentation Logic (Electron Impact - 70eV)

Understanding the fragmentation is vital for selecting the correct Quantifier Ion.

  • McLafferty Rearrangement (m/z 74):

    • In methyl esters, the McLafferty rearrangement involves the transfer of a

      
      -hydrogen to the carbonyl oxygen.
      
    • Unlabeled Methyl Heptanoate:

      
      -carbon is C4. C4 has Hydrogens. Resulting ion: 
      
      
      
      (
      
      
      ).
    • d7-Methyl Heptanoate:

      
      -carbon is C4. C4 is unlabeled  (
      
      
      
      ). The deuteriums are on C5, C6, C7.
    • Result: The McLafferty ion for the d7-standard is also m/z 74 .

    • WARNING: Do not use m/z 74 to distinguish analyte from internal standard.

  • Molecular Ion (

    
    ): 
    
    • Unlabeled: m/z 144.

    • d7-Label: m/z 151.[2] (Good for quantitation).

  • Loss of Methoxy (

    
    ): 
    
    • Unlabeled: m/z 113.

    • d7-Label: m/z 120.

  • Loss of Propyl (

    
     vs 
    
    
    
    ):
    • Unlabeled: Loses

      
       (mass 43). Fragment: m/z 101.
      
    • d7-Label: Loses

      
       (mass 50). Fragment: m/z 101.
      
    • Note: The fragment remaining (m/z 101) is the same for both. Avoid this ion.

Summary Table: Ion Selection

Ion Type Unlabeled (Target) d7-Standard (IS) Suitability

| Molecular Ion (


)  | 144 | 151 | Excellent (Quantifier)  |
| [M-OCH3]+  | 113 | 120 | Good (Qualifier)  |
| McLafferty  | 74 | 74 | Avoid (Interference)  |
| [M-Propyl]+  | 101 | 101 | Avoid (Interference)  |

Synthesis & Stability

Synthesis Route (General)

The synthesis typically employs a "Building Block" approach to ensure regiospecificity.

  • Precursor: Perdeutero-propyl bromide (

    
    ).
    
  • Coupling: Grignard reaction with a 4-carbon nitrile or protected acid derivative (e.g., 4-chlorobutyronitrile).

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid. This method ensures that D-atoms are not scrambled to the

    
     or 
    
    
    
    positions (C2, C3).
Stability & Handling
  • Storage: -20°C is recommended to prevent slow esterification if traces of alcohol are present in the atmosphere, though the acid itself is stable at RT.

  • Hygroscopicity: Low, but keep desiccated.

  • Isotope Exchange: The C-D bonds on the alkyl chain are non-exchangeable under physiological conditions. They are stable against solvent proton exchange.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8094, Heptanoic acid. Retrieved from [Link]

  • Gillingham, M. B., et al. (2017).Triheptanoin for Long-Chain Fatty Acid Oxidation Disorders: A Randomized Clinical Trial. Journal of Inherited Metabolic Disease. (Contextual grounding for Heptanoic acid metabolism).
  • Tumanov, S., et al. (2015).Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Molecular Biology.

Sources

Chemical properties of Heptanoic-5,5,6,6,7,7,7-d7 acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level reference for researchers utilizing Heptanoic-5,5,6,6,7,7,7-d7 acid in metabolic profiling, mass spectrometry, and kinetic isotope effect (KIE) studies.

Executive Summary: The Deuterium Advantage

Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) is a stable isotopologue of heptanoic acid (enanthic acid) where the terminal propyl moiety is fully deuterated. Unlike random deuteration, this specific regioselective labeling targets the


 (omega) and 

positions.

In drug development and lipidomics, this molecule serves two critical functions:

  • Metabolic Probe: It acts as a mechanistic tool to study

    
    -oxidation , primarily driven by the CYP450 4A and 4F subfamilies. The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond, introducing a Kinetic Isotope Effect (KIE) that significantly slows metabolic clearance at the terminal carbon.
    
  • Internal Standard: It provides a mass-shifted reference for LC-MS/MS quantification of medium-chain fatty acids (MCFAs) with minimal isotopic overlap in the molecular ion region.

Physicochemical Profile

The substitution of seven hydrogen atoms with deuterium increases the molecular weight and alters vibrational frequencies without significantly changing the steric bulk or electronic properties of the carboxylic acid head group.

Comparative Properties Table
PropertyHeptanoic Acid (Unlabeled)Heptanoic-5,5,6,6,7,7,7-d7 Acid
Formula


Molecular Weight 130.19 g/mol 137.23 g/mol (+7.04 Da)
Exact Mass (Monoisotopic) 130.0994137.1433
Appearance Colorless, oily liquidColorless, oily liquid
Density (20°C) 0.918 g/mL~0.965 g/mL (Estimated*)
Boiling Point 223°C222–224°C (Minimal shift)
pKa 4.89~4.89 (Remote label effect negligible)
LogP (Lipophilicity) 2.42~2.38 (C-D bonds are slightly less lipophilic)
Solubility Ethanol, DMSO, EtherEthanol, DMSO, Ether

*Note: Deuterated isotopologues typically exhibit slightly higher densities due to the increased mass per unit volume, while molar volume remains largely unchanged.

Metabolic Pharmacology: The Omega-Blockade

The primary utility of Heptanoic-d7 in drug discovery is probing the CYP450-mediated


-oxidation  pathway.
Mechanism of Action

Fatty acids are typically metabolized via


-oxidation (mitochondrial). However, when 

-oxidation is overloaded or defective, or in the case of xenobiotics mimicking fatty acids, the CYP4A and CYP4F enzymes attack the terminal methyl group (C7).
  • C-H Abstraction: The rate-limiting step in

    
    -oxidation is the abstraction of a hydrogen atom from the terminal carbon (C7) or the penultimate carbon (C6).
    
  • Deuterium KIE: The zero-point energy of the C-D bond is lower than that of the C-H bond, requiring higher activation energy to break.

  • Result: The reaction rate (

    
    ) is significantly reduced (primary KIE), shunting metabolism away from 
    
    
    
    -oxidation or increasing the half-life of the parent compound.
Pathway Visualization

The following diagram illustrates how the d7-label blocks the formation of


-hydroxyheptanoic acid.

MetabolicBlockade Hept Heptanoic Acid (C7-H) CYP CYP4A / CYP4F (Microsomes) Hept->CYP Fast Binding HeptD7 Heptanoic-d7 (C7-D) HeptD7->CYP Binding Intact Hydroxy w-Hydroxyheptanoic Acid (Unstable Intermediate) CYP->Hydroxy Rapid Oxidation (k_H) Blocked Metabolic Stability (Clearance Delayed) CYP->Blocked Blocked by C-D Bond (k_D << k_H) Dicarb Heptanedioic Acid (Dicarboxylic Acid) Hydroxy->Dicarb ADH/ALDH

Figure 1: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect (KIE) on the omega-oxidation pathway.

Analytical Chemistry: Mass Spectrometry Guide

When using Heptanoic-d7 as an Internal Standard (IS), understanding its fragmentation is vital to avoid "crosstalk" with the analyte.

Fragmentation Logic (EI/CID)

Heptanoic acid typically undergoes the McLafferty Rearrangement .

  • Mechanism: Transfer of a

    
    -hydrogen (from C4) to the carbonyl oxygen.
    
  • Structure of d7:

    
    .
    
  • The Conflict: The

    
    -carbon (C4) is unlabeled  (contains Hydrogen).
    
  • Outcome: The McLafferty rearrangement will transfer a Hydrogen , not a Deuterium.

    • Base Peak (m/z 60): The resulting enol ion

      
       will be m/z 60  (identical to unlabeled heptanoic acid).
      
    • Implication: You cannot use the m/z 60 fragment for selective quantification if unlabeled heptanoic acid is present.

Recommended Transitions (LC-MS/MS - Negative Mode)

For sensitive quantification, use the deprotonated molecular ion


.
AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
Heptanoic Acid 129.1 m/z85.1 m/zLoss of

(Decarboxylation)
Heptanoic-d7 136.1 m/z 92.1 m/z Loss of

(Retains d7 tail)

Note: Always verify transitions with a product ion scan, as collision energies vary by instrument.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) difference between Heptanoic Acid and Heptanoic-d7.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: Heptanoic Acid and Heptanoic-d7 (10 mM DMSO stocks).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (Final conc: 1

    
    M). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN. Vortex for 30s.
    
  • Centrifugation: 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS monitoring the transitions defined in Section 4.

AssayWorkflow cluster_time Time Points Start Microsomal Mix (0.5 mg/mL) Spike Add Substrate (1 µM Heptanoic-d7) Start->Spike Incubate Pre-warm 37°C (5 min) Spike->Incubate StartRxn Add NADPH (Start t=0) Incubate->StartRxn T0 0 min StartRxn->T0 T15 15 min StartRxn->T15 T60 60 min StartRxn->T60 Quench Quench with ACN (Protein Precipitation) T0->Quench T15->Quench T60->Quench Spin Centrifuge (4000g, 15 min) Quench->Spin LCMS LC-MS/MS Analysis (Q1: 136.1 -> Q3: 92.1) Spin->LCMS

Figure 2: Step-by-step workflow for determining metabolic stability using liver microsomes.

Protocol B: Stock Solution & Handling

Deuterated fatty acids are expensive and hygroscopic.

  • Reconstitution: Dissolve the neat oil immediately in high-purity Ethanol or DMSO to create a 10 mM Master Stock.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge headspace with Argon or Nitrogen gas to prevent oxidation. Store at -20°C.

  • Proton Exchange Warning: The carboxylic acid proton (-COOH ) is exchangeable. In deuterated solvents (e.g.,

    
    , 
    
    
    
    ), this proton will exchange, but the core C-D bonds on the tail (C5-C7) remain stable.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology.

  • Hardwick, J. P. (2008). Cytochrome P450 Omega Hydroxylase (CYP4) Function in Fatty Acid Metabolism and Metabolic Diseases. Biochemical Pharmacology.

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[1][2][3][4] Molecular Rearrangements. Analytical Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.

Sources

Heptanoic-5,5,6,6,7,7,7-d7 acid structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Heptanoic-5,5,6,6,7,7,7-d7 Acid Structural Characterization, Synthesis Strategy, and Pharmacokinetic Applications

Executive Summary

Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 1219802-86-4) is a highly specific stable isotope-labeled analog of heptanoic acid (enanthic acid). Distinguished by the complete deuteration of its terminal propyl group (


, 

, and

positions), this isotopologue serves as a critical tool in lipidomics and drug development. Its primary utility lies in two domains: as a robust internal standard for mass spectrometry-based quantification of medium-chain fatty acids (MCFAs), and as a metabolic probe to investigate

-oxidation pathways. By blocking the primary sites of Cytochrome P450-mediated hydroxylation with deuterium, this molecule exhibits a significant Kinetic Isotope Effect (KIE), making it invaluable for mechanistic toxicity studies and half-life extension research.

Chemical Constitution & Properties[1][2][3][4]

The substitution of seven hydrogen atoms with deuterium (


H) at the C5, C6, and C7 positions alters the mass and vibrational frequency of the carbon-hydrogen bonds without significantly impacting the steric geometry of the molecule. This "silent" modification allows the molecule to behave biochemically like its protium analog until the bond-breaking step of metabolism.
Structural Formula

Empirical Formula:


SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O

Structural Diagram:



Physicochemical Specifications
PropertyHeptanoic Acid (Unlabeled)Heptanoic-5,5,6,6,7,7,7-d7 Acid
CAS Number 111-14-81219802-86-4
Molecular Weight 130.18 g/mol 137.23 g/mol
Isotopic Purity N/A

atom D
Appearance Colorless oily liquidColorless oily liquid
Solubility Ethanol, DMSO, DMFEthanol, DMSO, DMF
Density 0.918 g/mL~0.945 g/mL (Estimated)
pKa 4.89~4.90 (Negligible shift)

Note: The mass shift of +7.04 Da is sufficient to separate the labeled standard from the endogenous analyte in Mass Spectrometry, preventing signal interference (cross-talk).

Synthesis Protocol: The Kochi Coupling Method

To ensure high isotopic fidelity at the specific 5,6,7 positions, a "convergent synthesis" approach is superior to H/D exchange methods, which can lead to scrambling. The following protocol utilizes a copper-catalyzed cross-coupling between a deuterated Grignard reagent and an alkyl halide.

Mechanism:


 Cross-Coupling catalyzed by Dilithium Tetrachlorocuprate (

).
Reagents Required
  • Fragment A (Electrophile): Ethyl 4-bromobutyrate (Protects the carboxyl group and provides C1-C4).

  • Fragment B (Nucleophile): 1-Bromo-1,1,2,2,3,3,3-heptadeuteropropane (Provides the deuterated C5-C7 tail).

  • Catalyst:

    
     (0.1 M in THF).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Step 1: Formation of the Deuterated Grignard Reagent

  • In a flame-dried 3-neck flask under Argon, add magnesium turnings (1.1 eq) and a crystal of iodine.

  • Add anhydrous THF.

  • Dropwise add 1-Bromo-hepta-d7-propane (1.0 eq) while maintaining a gentle reflux.

  • Stir for 1 hour after addition is complete to form Hepta-d7-propylmagnesium bromide .

Step 2: Kochi Cross-Coupling

  • Cool the Grignard solution to -78°C.

  • In a separate vessel, dissolve Ethyl 4-bromobutyrate (0.9 eq) in THF and add the

    
     catalyst  (3 mol%).
    
  • Transfer the Grignard solution via cannula to the ester solution over 30 minutes.

  • Allow the reaction to warm to 0°C and stir for 4 hours.

    • Causality: The Copper catalyst facilitates the alkyl-alkyl coupling which is otherwise difficult with Grignard reagents alone. The low temperature prevents attack on the ester functionality.

  • Quench with saturated

    
    . Extract with diethyl ether.
    

Step 3: Hydrolysis

  • Dissolve the resulting Ethyl heptanoate-d7 in a 1:1 mixture of THF/Water.

  • Add LiOH (3 eq) and stir at room temperature overnight.

  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Synthesis Workflow Visualization

Synthesis_Pathway Precursor1 1-Bromo-hepta-d7-propane (C5-C7 Source) Grignard Grignard Reagent (d7-Propyl-MgBr) Precursor1->Grignard Mg / THF Reflux Precursor2 Ethyl 4-bromobutyrate (C1-C4 Source) Intermediate Ethyl Heptanoate-d7 (Ester) Precursor2->Intermediate Electrophile Grignard->Intermediate Li2CuCl4 (cat) Cross-Coupling Product Heptanoic-5,5,6,6,7,7,7-d7 Acid (Final Product) Intermediate->Product LiOH / H2O Hydrolysis

Figure 1: Convergent synthesis pathway utilizing Kochi coupling to ensure regiospecific deuteration at the terminal carbons.

Analytical Validation

To validate the structure and isotopic purity, the following spectral signatures must be confirmed:

  • Mass Spectrometry (GC-MS - EI Mode):

    • Molecular Ion (

      
      ):  m/z ~137 (vs 130 for unlabeled).
      
    • McLafferty Rearrangement: The classic peak at m/z 60 (involving

      
      -hydrogen transfer) will remain at m/z 60 because the 
      
      
      
      -hydrogens (C4) are not deuterated.
    • Loss of Propyl: Loss of the terminal propyl group (

      
       in unlabeled) will appear as 
      
      
      
      (loss of
      
      
      ), confirming the D7 cluster is at the tail.
  • 1H-NMR (CDCl3, 400 MHz):

    • Absent Signals: The triplet at ~0.9 ppm (terminal

      
      ) and the multiplet at ~1.3 ppm (C5/C6 methylenes) will be absent  or integrated to <2% (indicating high isotopic purity).
      
    • Present Signals:

      • Triplet at ~2.35 ppm (

        
        , 2H).
        
      • Quintet at ~1.63 ppm (

        
        , 2H).
        
      • Multiplet at ~1.35 ppm (

        
        , 2H).
        

Applications in Drug Development & Metabolomics

Metabolic Stability & The Kinetic Isotope Effect (KIE)

Heptanoic acid is primarily metabolized via


-oxidation in the mitochondria. However, in cases of overload or specific enzymatic blockade, 

-oxidation
(hydroxylation at the terminal carbon) by CYP450 enzymes (specifically CYP4A and CYP4F families) becomes relevant.
  • Mechanism: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: ~341 kJ/mol vs ~338 kJ/mol, plus zero-point energy differences).

  • Result: Replacing the terminal hydrogens with deuterium significantly slows down the rate-limiting step of Hydrogen Atom Transfer (HAT) during

    
    -oxidation.
    
  • Utility: This analog is used to determine if a drug candidate featuring a heptyl chain is being cleared via

    
    -oxidation. If the deuterated analog shows a significantly longer half-life (
    
    
    
    ), the pathway is confirmed.
Internal Standard for Bioanalysis

In quantitative LC-MS/MS assays, Heptanoic-d7 is the "Gold Standard" internal standard (IS).

  • Co-elution: It elutes at virtually the same retention time as endogenous heptanoic acid.

  • Differentiation: It provides a mass shift (+7 Da) that avoids overlap with naturally occurring isotopes (M+1, M+2) of the analyte.

  • Normalization: It corrects for ionization suppression and extraction efficiency variations in complex matrices like plasma or urine.

Metabolic Pathway Visualization

Metabolic_Fate Substrate Heptanoic-d7 Acid BetaOx Beta-Oxidation (Mitochondria) Substrate->BetaOx Primary Route (Unimpaired) OmegaOx Omega-Oxidation (CYP450 / ER) Substrate->OmegaOx Secondary Route (Target of Study) ProductBeta Acetyl-CoA + Propionyl-CoA (d-labeled) BetaOx->ProductBeta Fast ProductOmega Dicarboxylic Acid (BLOCKED / SLOWED) OmegaOx->ProductOmega Kinetic Isotope Effect (Rate kH/kD > 5)

Figure 2: Differential metabolic processing. The deuterium substitution specifically inhibits


-oxidation due to the strength of the C-D bond, while leaving 

-oxidation largely unaffected.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8094, Heptanoic acid. PubChem.[1] Retrieved from [Link]

  • Pirali, T., et al. (2019).[2] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing and Application of Heptanoic-5,5,6,6,7,7,7-d7 Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers in metabolic flux analysis and drug development. It prioritizes the specific regiochemistry of the d7 isotopologue and its critical role in validating anaplerotic therapeutics like Triheptanoin.

Executive Summary

Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS 1219802-86-4) is a specialized stable isotope tracer critical for the study of odd-chain fatty acid oxidation and anaplerotic flux. Unlike uniformly labeled fatty acids, this specific regioisomer—deuterated exclusively at the terminal propyl moiety—allows researchers to distinguish between oxidative flux (Acetyl-CoA generation) and anaplerotic flux (Propionyl-CoA generation) in mitochondrial metabolism. This guide details the commercial landscape, technical specifications, and validated experimental protocols for this compound.

Technical Profile & Specifications

To ensure data integrity in metabolomics, the tracer must meet rigorous isotopic and chemical purity standards. The "d7" designation refers specifically to the substitution of hydrogen with deuterium at carbons 5, 6, and 7.

FeatureSpecificationTechnical Note
Chemical Name Heptanoic-5,5,6,6,7,7,7-d7 AcidAlso known as Enanthic acid-d7
CAS Number 1219802-86-4 Distinct from unlabeled (111-14-8)
Formula

Terminal propyl group is fully deuterated
Molecular Weight 137.23 g/mol +7 Da shift from unlabeled (130.18)
Isotopic Enrichment ≥ 98 atom % DCritical to minimize M+6/M+5 background noise
Chemical Purity ≥ 98% (GC)Impurities may interfere with trace SCFA analysis
Form Clear, colorless liquidHygroscopic; store under inert gas

Commercial Landscape: Suppliers & Sourcing

The supply chain for regioselective deuterated fatty acids is niche. While general chemical suppliers list "Heptanoic Acid," the 5,5,6,6,7,7,7-d7 isotopologue is manufactured by select isotope specialists.

Primary Manufacturer

CDN Isotopes (Quebec, Canada) is the primary synthesizer of this specific isotopologue. Most other listings (LGC, local distributors) are likely re-selling or distributing the CDN product (Product Code: D-6778 ).

Supplier Comparison Matrix
SupplierProduct CodeEnrichmentPack SizesRole
CDN Isotopes D-677898% D0.1g, 0.25g, 1gPrimary Manufacturer
Clearsynth CS-C-0197098% DCustomDistributor/Synthesizer
LGC Standards CDN-D-677898% DVariesGlobal Distributor
Toronto Research Chemicals H28100798% DCustomCustom Synthesis

Sourcing Recommendation: For consistent lot-to-lot isotopic purity, sourcing directly from CDN Isotopes or their authorized regional distributors (e.g., LGC Standards in Europe/USA) is recommended to ensure the chain of custody for the Certificate of Analysis (CoA).

Quality Assurance Workflow

Before introducing a new lot into a GLP study, perform the following verification:

QC_Workflow Receipt Receipt of Heptanoic-d7 NMR 1H NMR (Confirm Regiochemistry) Receipt->NMR Check C2-C4 Protons GCMS GC-MS (Confirm Enrichment) NMR->GCMS Purity >98% App Release for Metabolic Study GCMS->App M+7 Peak Confirmed

Figure 1: Incoming Quality Control (IQC) workflow. 1H NMR is essential to verify that protons remain on C2, C3, and C4, ensuring the label is strictly terminal.

Scientific Application: The "Anaplerotic" Tracer

The specific value of Heptanoic-5,5,6,6,7,7,7-d7 acid lies in its metabolic fate. It is the active metabolite of Triheptanoin (Dojolvi), a therapeutic used for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).[1]

Mechanism of Action & Tracing

When Heptanoic-d7 undergoes mitochondrial


-oxidation, the label is processed differently than in uniformly labeled tracers.
  • Cycle 1: The first two carbons (C1, C2) are removed as Acetyl-CoA . Since the label is at the

    
    -end (C5-C7), this Acetyl-CoA is unlabeled .
    
  • Cycle 2: The remaining 5-carbon chain (Pentanoyl-CoA) is oxidized. The next two carbons (original C3, C4) are removed as Acetyl-CoA . This is also unlabeled .

  • Remnant: The remaining 3-carbon fragment (original C5, C6, C7) becomes Propionyl-CoA .[2]

    • Original C5 (

      
      ) becomes the carbonyl carbon of Propionyl-CoA. Note: The deuteriums on C5 are lost during the oxidation of the 
      
      
      
      -carbon in the previous cycle.
    • Original C6 (

      
      ) becomes the 
      
      
      
      -carbon of Propionyl-CoA (
      
      
      ).
    • Original C7 (

      
      ) becomes the 
      
      
      
      -carbon of Propionyl-CoA (
      
      
      ).

Result: The tracer generates Propionyl-CoA-d5 . This labeled intermediate enters the TCA cycle via Succinyl-CoA (anaplerosis), allowing researchers to specifically track the drug's contribution to the TCA cycle pool, distinct from Acetyl-CoA derived from background fatty acid oxidation.

Metabolic_Pathway Hept Heptanoic Acid-d7 (C1-C4-H, C5-C7-D) Pentanoyl Pentanoyl-CoA (Intermediate) Hept->Pentanoyl Beta-Oxidation (Cycle 1) Acetyl1 Acetyl-CoA (Unlabeled) Hept->Acetyl1 Cleavage Acetyl2 Acetyl-CoA (Unlabeled) Pentanoyl->Acetyl2 Cleavage Propionyl Propionyl-CoA-d5 (Labeled Anaplerosis) Pentanoyl->Propionyl Beta-Oxidation (Cycle 2) TCA TCA Cycle (Succinyl-CoA Entry) Propionyl->TCA Anaplerotic Flux

Figure 2: Metabolic fate of Heptanoic-5,5,6,6,7,7,7-d7. The label is exclusively channeled into the anaplerotic pathway (Propionyl-CoA), leaving the oxidative Acetyl-CoA pool unlabeled.

Experimental Protocol: Sample Preparation for GC-MS

Objective: Quantification of Heptanoic-d7 and downstream SCFA metabolites in plasma.

Reagents:

  • Internal Standard: Heptanoic-d7 (as the analyte) or Valeric acid-d9 (if Heptanoic-d7 is the IS).

  • Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) or BCP (2-bromoacetophenone) for carboxylic acids.

Step-by-Step Workflow:

  • Extraction:

    • Aliquot 50

      
      L of plasma into a glass tube.
      
    • Add 10

      
      L of Internal Standard (e.g., Valeric acid-d9, 100 
      
      
      
      M).
    • Add 500

      
      L of cold Acetonitrile (protein precipitation).
      
    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Derivatization (MTBSTFA Method):

    • Transfer supernatant to a clean vial.

    • Evaporate to dryness under

      
       stream.
      
    • Resuspend in 50

      
      L Pyridine + 50 
      
      
      
      L MTBSTFA with 1% TBDMSCl.
    • Incubate at 60°C for 60 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injection: 1

      
      L, splitless.
      
    • Monitoring: SIM mode.

      • Heptanoic-d7-TBDMS derivative: Monitor [M-57]+ ion (loss of tert-butyl group).

      • Calculate mass shift: Heptanoic (130) + TBDMS (114) - tBu (57) = 187 m/z (Unlabeled).

      • Target Ion for d7: 194 m/z .

References

  • Gillingham, M. B., et al. (2017). Triheptanoin for the treatment of long-chain fatty acid oxidation disorders.[1][2][3][4][5] Journal of Inherited Metabolic Disease. [Link]

  • Roe, C. R., et al. (2002). Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride.[4][5] Journal of Clinical Investigation. [Link]

  • Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: Current and future. Journal of Inherited Metabolic Disease. [Link]

Sources

Definitive Guide to Heptanoic-5,5,6,6,7,7,7-d7 Acid: Synthesis, Purity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-driven landscape of drug development, Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS 1219802-86-4 ) represents a critical isotopic tool. Unlike general perdeuterated fatty acids, this specific isotopologue features a "tail-heavy" deuteration pattern, leaving the carboxyl-adjacent carbons (C2–C4) protonated. This unique architecture makes it an ideal internal standard (IS) for mass spectrometry-based quantitation of medium-chain fatty acids (MCFAs) and a robust metabolic tracer for β-oxidation studies.

This guide provides a technical deep-dive into the synthesis, purification, and rigorous analytical validation of this compound. We move beyond basic specifications to explore the causality of synthetic choices and the self-validating logic of purity analysis.

Molecular Architecture & Specifications

Understanding the precise isotopic location is prerequisite to effective application. The "d7" designation refers specifically to the terminal propyl group.

PropertySpecification
IUPAC Name 5,5,6,6,7,7,7-Heptadeuterioheptanoic acid
Common Name Heptanoic acid-d7; Enanthic acid-d7
CAS Number 1219802-86-4
Chemical Formula C₇H₇D₇O₂
Molecular Weight 137.23 g/mol (vs. 130.18 g/mol for unlabeled)
Isotopic Enrichment ≥ 98 atom % D
Structure HOOC–CH₂–CH₂–CH₂–CD₂–CD₂–CD₃

Strategic Design:

  • Metabolic Stability: The terminal deuteration (ω, ω-1, ω-2 positions) blocks or slows ω-oxidation, a minor metabolic pathway, while allowing normal β-oxidation from the carboxyl end until the deuterated fragment is reached.

  • Mass Shift: The +7 Da shift provides a clean window in Mass Spectrometry (MS) analysis, avoiding interference from naturally occurring M+1 or M+2 isotopes of the analyte.

Strategic Synthesis: The Fragment Coupling Approach

Achieving high isotopic purity (>98%) at specific positions requires a fragment coupling strategy . Direct Hydrogen-Deuterium (H/D) exchange on heptanoic acid is unsuitable because it leads to scrambling and incomplete enrichment.

The Protocol: Grignard Extension & Reduction

The most robust route involves coupling a commercially available, high-purity deuterated precursor (Propyl-d7 bromide) with a C4-backbone.

Step-by-Step Methodology:

  • Precursor Activation (Grignard Formation):

    • Reagents: 1-Bromopropane-d7 (CAS 126840-23-7), Magnesium turnings, anhydrous Diethyl Ether.

    • Mechanism:[1] Formation of CD₃CD₂CD₂MgBr.

    • Critical Control: Strictly anhydrous conditions to prevent quenching with H₂O (which would form propane-d7 gas).

  • Chain Extension (Acylation):

    • Reagents: Succinic Anhydride (C4 source).

    • Reaction: The Grignard reagent attacks the anhydride ring, opening it to form a keto-acid intermediate: 4-oxo-heptanoic-5,5,6,6,7,7,7-d7 acid .

    • Why Succinic Anhydride? It provides exactly 4 carbons and a terminal carboxylic acid, ensuring the final chain length is C7 (3 deuterated + 4 protonated).

  • Deoxygenation (Wolff-Kishner Reduction):

    • Reagents: Hydrazine hydrate, KOH, Ethylene glycol (solvent), heat (180–200°C).

    • Reaction: The C4 ketone is reduced to a methylene (CH₂) group.

    • Outcome: The carbonyl oxygen is removed, yielding the saturated fatty acid chain.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Bromopropane-d7 Grignard Step 1: Grignard Formation (CD3CD2CD2MgBr) Start->Grignard Mg, Et2O Coupling Step 2: Succinic Anhydride Addition (Ring Opening) Grignard->Coupling Nucleophilic Attack Intermediate Intermediate: 4-Oxo-heptanoic-d7 Acid Coupling->Intermediate Reduction Step 3: Wolff-Kishner Reduction (C=O -> CH2) Intermediate->Reduction N2H4, KOH, Heat Product Final Product: Heptanoic-5,5,6,6,7,7,7-d7 Acid Reduction->Product

Figure 1: Modular synthesis pathway ensuring regiospecific deuteration at the terminal propyl group.

Analytical Validation (E-E-A-T Core)

Trust in an isotopic standard relies on validating two distinct parameters: Chemical Purity (is it heptanoic acid?) and Isotopic Purity (is it d7?).

Quantitative NMR (qNMR) for Regiospecificity

NMR is the only method that can confirm the location of the deuterium. In a successful synthesis, the signals for protons on C5, C6, and C7 must be absent.

  • Protocol: Dissolve ~10 mg in CDCl₃.

  • Acceptance Criteria:

    • C2-H (α-methylene): Triplet at ~2.35 ppm (Integral = 2.0).

    • C3-H (β-methylene): Multiplet at ~1.64 ppm (Integral = 2.0).

    • C4-H (γ-methylene): Multiplet at ~1.35 ppm (Integral = 2.0).

    • C7-H (Terminal Methyl): MUST BE SILENT (Target < 1% residual signal at ~0.9 ppm).

    • C5/C6-H: MUST BE SILENT (Target < 1% residual signal in the 1.3 ppm region).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to calculate the Isotopologue Distribution . It quantifies the ratio of d7 (target) vs. d6, d5, etc.

  • Method: ESI-Negative Mode (Direct Infusion).

  • Target Ion: [M-H]⁻ = 136.22 Da (approx).

  • Calculation:

    
    
    
Analytical Decision Tree

AnalyticalValidation Sample Crude Product NMR 1H NMR Analysis Sample->NMR Check1 Check: Residual Peak at 0.9 ppm? NMR->Check1 MS HRMS (ESI-) Check1->MS No (Silent) Fail REJECT: Isotopic Dilution Check1->Fail Yes (Signal Detected) Check2 Check: d7 Abundance > 98%? MS->Check2 Check2->Fail No Pass CERTIFIED REFERENCE MATERIAL Check2->Pass Yes

Figure 2: Validation logic ensuring both structural integrity and isotopic enrichment.

Applications in Drug Development[7]

Internal Standard for DMPK

In pharmacokinetic studies of valproic acid analogs or medium-chain triglycerides (MCTs), Heptanoic-d7 serves as a superior internal standard.

  • Why: It co-elutes with heptanoic acid in HPLC but is mass-resolved.

  • Advantage: The d7-propyl tail is far from the carboxylic acid binding site, minimizing "isotope effects" on retention time compared to carboxyl-labeled analogs.

Metabolic Flux Analysis

Researchers use this specific isotopologue to probe β-oxidation .

  • Mechanism: As the fatty acid is shortened by 2-carbon units from the carboxyl end, the d7-propyl tail remains intact until the final steps.

  • Readout: Detection of Propionyl-CoA-d3 or related short-chain deuterated metabolites confirms the breakdown pathway.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8094, Heptanoic acid. Retrieved from [Link]

Sources

Heptanoic-5,5,6,6,7,7,7-d7 Acid for Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for its high sensitivity and selectivity.[1] However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data.[2][3][4] The principle of isotope dilution mass spectrometry (IDMS) offers a robust solution to these challenges, and at the heart of this technique lies the use of stable isotope-labeled internal standards.[5][6][7]

This guide provides a comprehensive technical overview of Heptanoic-5,5,6,6,7,7,7-d7 acid, a deuterated analog of heptanoic acid, and its application as an internal standard in mass spectrometry. We will delve into its fundamental properties, the rationale behind its use, and provide a detailed, field-proven workflow for its implementation in a regulated bioanalytical environment. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their quantitative MS-based assays.

Core Concepts: The Power of Isotopic Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample prior to analysis.[5][7] The underlying principle is that the stable isotope-labeled internal standard behaves almost identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[8][9]

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses encountered during sample processing are effectively normalized.[4] This is because both the analyte and the internal standard will be affected proportionally.

Why Deuterated Standards?

Deuterium (²H), a stable isotope of hydrogen, is a preferred choice for creating internal standards for several key reasons:[8][10]

  • Chemical Similarity: The substitution of hydrogen with deuterium results in a minimal change to the physicochemical properties of the molecule. This ensures that the deuterated standard co-elutes with the analyte in chromatographic separations and exhibits similar ionization efficiency in the mass spectrometer.[8]

  • Mass Difference: The mass difference between the analyte and the deuterated standard is easily resolved by the mass spectrometer, allowing for their simultaneous detection and quantification without mutual interference.

  • Stability: Deuterium is a stable, non-radioactive isotope, making it safe to handle and suitable for routine laboratory use.[10]

  • Availability: A wide range of deuterated compounds are commercially available, and custom synthesis is also a viable option.[11]

Heptanoic-5,5,6,6,7,7,7-d7 Acid: A Profile

Heptanoic-5,5,6,6,7,7,7-d7 acid is the deuterated form of heptanoic acid, a seven-carbon saturated fatty acid.[12][13] The "d7" designation indicates that seven hydrogen atoms on the 5th, 6th, and 7th carbon positions have been replaced by deuterium atoms.[14]

Physicochemical Properties

The key properties of Heptanoic-5,5,6,6,7,7,7-d7 acid are summarized in the table below, with a comparison to its unlabeled counterpart.

PropertyHeptanoic AcidHeptanoic-5,5,6,6,7,7,7-d7 Acid
Molecular Formula C₇H₁₄O₂C₇H₇D₇O₂
Molecular Weight 130.18 g/mol [12]137.23 g/mol [14]
Appearance Colorless to pale yellow liquid[13]Clear, oily liquid
Odor Rancid, fatty[13]N/A
Boiling Point 223-224 °C[13]223-225 °C[14]
Solubility Slightly soluble in water, highly soluble in organic solvents[13]Expected to be similar to Heptanoic Acid

Note: Some properties of the deuterated form are estimated based on its structural similarity to the unlabeled compound.

The significant mass shift of +7.05 Da is the critical feature that allows for its use as an internal standard in mass spectrometry.[14]

The Experimental Workflow: A Self-Validating System

The successful implementation of Heptanoic-5,5,6,6,7,7,7-d7 acid as an internal standard requires a meticulously planned and validated workflow. This section outlines a step-by-step protocol, grounded in the principles of Good Laboratory Practice (GLP) and regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[15][16][17][18]

Workflow Overview

The following diagram illustrates the key stages of a typical bioanalytical workflow utilizing a deuterated internal standard.

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking SampleCollection->IS_Spiking Add known amount of Heptanoic-d7 Acid SamplePrep Sample Preparation (e.g., LLE, SPE) IS_Spiking->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration) DataAcquisition->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Reporting Reporting Quantification->Reporting matrix_effect_compensation cluster_ionization Ionization in the Mass Spectrometer cluster_suppression Ion Suppression cluster_ratio Ratio Calculation Analyte Analyte SuppressedAnalyte Suppressed Analyte Signal Analyte->SuppressedAnalyte Affected by Matrix IS Internal Standard (Heptanoic-d7 Acid) SuppressedIS Suppressed IS Signal IS->SuppressedIS Equally Affected due to co-elution and chemical similarity Matrix Matrix Components Matrix->SuppressedAnalyte Matrix->SuppressedIS Ratio Ratio (Analyte/IS) Remains Constant SuppressedAnalyte->Ratio SuppressedIS->Ratio

Sources

Methodological & Application

Quantitation of short-chain fatty acids with Heptanoic-5,5,6,6,7,7,7-d7 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantitation of Short-Chain Fatty Acids (SCFAs) using Heptanoic-5,5,6,6,7,7,7-d7 Acid as a Surrogate Internal Standard

Abstract & Introduction

The Analytical Challenge: Short-chain fatty acids (SCFAs)—primarily acetate (C2), propionate (C3), and butyrate (C4)—are critical biomarkers of gut microbiome function and host metabolic health. However, their accurate quantitation is notoriously difficult due to two physical properties: high volatility (leading to evaporative losses during sample concentration) and high polarity (causing poor retention and peak tailing on standard reverse-phase columns).

The Strategic Solution: This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) as a surrogate internal standard.

While isotope-dilution mass spectrometry (using 13C-labeled analogs for each analyte) is the gold standard, it is cost-prohibitive for high-throughput screening. Heptanoic-d7 offers a sophisticated alternative:

  • Mid-Range Hydrophobicity: As a C7 acid, it bridges the extraction behavior of short-chain (C2-C5) and medium-chain lipids.

  • Distinct Elution: It elutes after the primary SCFAs, preventing co-elution interference.

  • Mass Specificity: The d7-label on the terminal tail (C5-C7) shifts the molecular mass and key fragments, ensuring zero cross-talk with endogenous heptanoic acid.

Experimental Design & Rationale

The Derivatization Strategy: Isobutyl Chloroformate (IBCF)

Direct injection of acidified SCFAs often damages GC columns and yields poor sensitivity. We employ in-situ derivatization using Isobutyl Chloroformate (IBCF).

  • Why IBCF? It reacts rapidly in aqueous media. This eliminates the drying step required by other methods (e.g., silylation), which is the primary source of SCFA loss due to evaporation.

  • Mechanism: IBCF activates the carboxylic acid, which is then esterified by isobutanol (present in the reaction mix) to form stable, volatile isobutyl esters.

Internal Standard Logic: The Response Factor (RF)

Heptanoic-d7 is chemically distinct from Acetate (C2). Therefore, it cannot be used for 1:1 quantification. You must calculate a Response Factor (RF) for each analyte relative to Heptanoic-d7 during calibration.



This RF accounts for differences in ionization efficiency and derivatization yield between the C2-C5 analytes and the C7 surrogate.

Materials & Reagents

  • Analytes: Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric acids (analytical grade).[1]

  • Internal Standard: Heptanoic-5,5,6,6,7,7,7-d7 acid (Isotopic purity >98%).

  • Derivatization Reagents:

    • Isobutyl Chloroformate (IBCF).

    • Pyridine (Catalyst).[2]

    • Isobutanol (Alcohol donor).

  • Solvents: Hexane (Extraction solvent), 1M NaOH, 1M HCl.

Detailed Protocol

Step 1: Sample Preparation (Fecal/Plasma)
  • Feces: Suspend 50 mg wet feces in 500 µL distilled water. Homogenize with bead beating. Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.

  • Plasma: Use 100 µL plasma directly.[1]

Step 2: Internal Standard Spiking

Add 10 µL of Heptanoic-d7 working solution (1 mM) to 100 µL of sample supernatant.

  • Note: This early addition corrects for all subsequent pipetting and extraction variations.

Step 3: In-Situ Derivatization (The "IBCF" Reaction)
  • To the spiked sample (110 µL), add 20 µL 1M NaOH (pH adjustment to >10 is crucial for carboxylate formation).

  • Add 150 µL Isobutanol/Pyridine (3:1 v/v) . Vortex briefly.

  • Add 25 µL Isobutyl Chloroformate (IBCF) slowly.

    • Caution: Gas (CO2) evolution will occur.[2] Cap loosely initially, then tighten.

  • Vortex vigorously for 30 seconds.

  • Add 150 µL Hexane to extract the derivatives.

  • Centrifuge (3,000 x g, 2 min).

  • Transfer the upper organic layer (Hexane) to a GC vial with a glass insert.

Step 4: GC-MS Acquisition Parameters
  • Column: High-polarity wax column (e.g., DB-WAX or HP-5MS if esters are sufficiently non-polar). Recommendation: HP-5MS UI (30m x 0.25mm x 0.25µm) for isobutyl esters.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: 1 µL, Split 10:1 (prevent saturation).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 30°C/min to 280°C (bake out).

  • MS Detection: SIM (Selected Ion Monitoring) mode is required for sensitivity.

Target Ions (SIM Table):

Analyte (Isobutyl Ester) Quant Ion (m/z) Qualifier Ion (m/z) Retention Order
Acetate 43 57, 116 1
Propionate 57 130, 75 2
Isobutyrate 89 43, 144 3
Butyrate 89 71, 144 4
Valerate 57 85, 158 5

| Heptanoic-d7 (IS) | 120 | 193 (M+) | 6 |

Technical Note on Heptanoic-d7 Ions: The molecular weight of Heptanoic-d7 isobutyl ester is 193. The base peak is often the acylium ion [R-CO]+. For Heptanoic-d7 (C6H6D7-CO-), this is m/z 120 . Unlabeled Heptanoic would be m/z 113. This 7 Da shift provides excellent selectivity.[3]

Visualized Workflows (Graphviz)

Figure 1: The IBCF Derivatization Mechanism

Caption: Reaction mechanism converting hydrophilic SCFAs into volatile isobutyl esters using IBCF in an aqueous environment.

IBCF_Mechanism SCFA SCFA (R-COOH) Carboxylate R-COO- SCFA->Carboxylate pH > 10 Base NaOH (Deprotonation) Base->Carboxylate MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + IBCF IBCF Isobutyl Chloroformate IBCF->MixedAnhydride Ester SCFA-Isobutyl Ester (Volatile Analyte) MixedAnhydride->Ester + Isobutanol (Pyridine cat.) Byproducts CO2 + Isobutyl Alcohol MixedAnhydride->Byproducts Isobutanol Isobutanol (Alcohol Donor) Isobutanol->Ester

Figure 2: Experimental Workflow & Quantitation Logic

Caption: Step-by-step protocol from sample extraction to MS quantitation using Heptanoic-d7 correction.

Workflow cluster_prep Sample Preparation cluster_rxn In-Situ Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Feces/Plasma) Mix Homogenization Sample->Mix IS_Add Add Internal Standard (Heptanoic-d7 Acid) IS_Add->Mix Reagents Add NaOH + Pyridine + Isobutanol + IBCF Mix->Reagents Extract Hexane Extraction Reagents->Extract Inject GC Injection (1µL Split 10:1) Extract->Inject Sep Separation (HP-5MS) Heptanoic-d7 elutes last Inject->Sep Detect MS Detection (SIM) Monitor m/z 120 (IS) Sep->Detect

Data Analysis & Validation

Linearity & Range: Construct a calibration curve (0.01 mM to 10 mM) plotting the Area Ratio (


) vs. Concentration Ratio.
  • Acceptance Criteria:

    
    .
    
  • Note: Acetate often has a non-zero intercept due to ubiquitous background contamination. Use high-purity water for blanks.

Recovery Calculation: Since Heptanoic-d7 is added before extraction, it acts as a recovery standard.



  • Expert Insight: If recovery drops <50% in fecal samples, matrix suppression is occurring. Dilute the sample 1:5 before derivatization.

Troubleshooting:

  • Low IS Signal: Check pH during derivatization. The reaction requires basic conditions (pH > 10) to form the carboxylate nucleophile.

  • Tailing Peaks: Moisture in the Hexane layer. Dry the Hexane extract with anhydrous Sodium Sulfate (

    
    ) before injection.
    

References

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1804EN. Link

  • Liebisch, G., et al. (2019).[4] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules, 9(4), 121. Link

  • Shafaei, A., et al. (2021).[3] Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413, 6333–6342. Link

  • Hasan, A. A., et al. (2023).[3] An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Current Protocols, 3(10), e919. Link

Sources

Heptanoic-5,5,6,6,7,7,7-d7 acid in plasma sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Heptanoic Acid in Human Plasma via LC-MS/MS using Heptanoic-5,5,6,6,7,7,7-d7 Acid as Internal Standard

Executive Summary

This application note details a robust, high-sensitivity protocol for the quantification of Heptanoic Acid (Enanthic Acid) in human plasma. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the standard for short-chain fatty acids (SCFAs), this guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization .

This approach overcomes the poor ionization efficiency of native fatty acids in electrospray ionization (ESI) and eliminates the volatility issues associated with GC sample preparation. The use of Heptanoic-5,5,6,6,7,7,7-d7 acid as a stable isotope-labeled internal standard (SIL-IS) is critical. Its deuterium labeling on the terminal carbons (


) ensures the label is retained even if partial 

-oxidation occurs during sample handling (though rare in plasma) and prevents deuterium exchange that can occur at the

-carbon position.

Key Applications:

  • Therapeutic Drug Monitoring: Pharmacokinetics of Triheptanoin (UX007) therapies for Long-chain Fatty Acid Oxidation Disorders (LC-FAOD).

  • Metabolomics: Investigation of gut microbiome fermentation products and mitochondrial function.

  • Biomarker Discovery: Profiling odd-chain fatty acids in metabolic syndrome and diabetes.

Chemical & Physical Properties

PropertyAnalyte: Heptanoic AcidInternal Standard: Heptanoic-d7 Acid
CAS Number 111-14-8N/A (Isotopologue)
Formula


Molecular Weight 130.18 g/mol ~137.22 g/mol
pKa ~4.89~4.89
LogP 2.422.42
Label Position NoneTerminal propyl group (

)

Analytical Strategy: The 3-NPH Derivatization

Direct analysis of medium-chain fatty acids (MCFAs) by LC-MS is plagued by low sensitivity due to the weak acidity of the carboxylic group. To achieve femtomole-level sensitivity required for plasma analysis, we employ 3-Nitrophenylhydrazine (3-NPH) derivatization.

Reaction Mechanism: In the presence of a coupling agent (EDC) and Pyridine, the carboxylic acid reacts with 3-NPH to form a stable hydrazide. This introduces a nitrogen-rich moiety that:

  • Increases Hydrophobicity: Improves retention on Reverse-Phase (C18) columns, separating C7 from polar interferences.

  • Enhances Ionization: The nitrophenyl group provides a highly ionizable site in Negative ESI mode , significantly boosting signal-to-noise ratio.

Why Heptanoic-d7? Using the d7 analog corrects for:

  • Matrix Effects: Ion suppression from plasma phospholipids.

  • Derivatization Efficiency: Variations in the reaction yield between samples.

  • Extraction Recovery: Losses during protein precipitation or LLE.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the specific derivatization step.

G Sample Plasma Sample (50 µL) IS_Add Add IS Spike (Heptanoic-d7) Sample->IS_Add Extract Protein Precipitation (Methanol/Acetonitrile) IS_Add->Extract Mix & Centrifuge Deriv Derivatization (3-NPH + EDC + Pyridine) 40°C, 30 min Extract->Deriv Supernatant Transfer Quench Quench Reaction (0.1% Formic Acid) Deriv->Quench LCMS LC-MS/MS Analysis (ESI Negative Mode) Quench->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Figure 1. Optimized analytical workflow for Heptanoic Acid quantification utilizing 3-NPH derivatization and stable isotope dilution.

Detailed Protocol

Reagents & Preparation
  • Stock Solution A (Analyte): 1 mg/mL Heptanoic Acid in Methanol.

  • Stock Solution B (IS): 1 mg/mL Heptanoic-d7 Acid in Methanol.

  • Derivatization Reagent:

    • Solution 1: 200 mM 3-NPH in 50% aqueous methanol.

    • Solution 2: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous methanol.

    • Note: Prepare fresh daily.

Sample Preparation Steps
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Working IS Solution (e.g., 5 µg/mL Heptanoic-d7 in methanol). Vortex for 10 sec.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (75:25 v/v).

  • Extraction: Vortex vigorously for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a clean HPLC vial or 96-well plate.

  • Derivatization Reaction:

    • Add 25 µL of Derivatization Solution 1 (3-NPH).

    • Add 25 µL of Derivatization Solution 2 (EDC/Pyridine).

    • Seal and incubate at 40°C for 30 minutes .

  • Quenching: Stop the reaction by adding 400 µL of 0.1% Formic Acid in water (promotes stability of the hydrazide).

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Instrumental Conditions

Liquid Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 30% B

    • 9.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Source Temp: 450°C.

  • Capillary Voltage: -3.5 kV.

MRM Transitions (Optimized for 3-NPH Derivatives):

CompoundPrecursor Ion (m/z)

Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Heptanoic Acid-3NPH 264.1 137.0 3022
Qualifier264.1106.93028
Heptanoic-d7-3NPH 271.1 137.0 3022

Note: The product ion m/z 137.0 corresponds to the characteristic 3-nitrophenylhydrazine fragment, common to all fatty acid-3NPH derivatives.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

  • Linearity: Construct a calibration curve from 0.1 µM to 200 µM in surrogate matrix (e.g., PBS with 4% BSA) or stripped plasma.

    • Acceptance:

      
      .[2]
      
  • Precision & Accuracy: Run QC samples at Low (3x LLOQ), Mid, and High levels.

    • Acceptance: CV < 15% (20% at LLOQ).

  • Matrix Effect: Compare the peak area of Heptanoic-d7 in extracted plasma vs. solvent standards.

    • Why? High lipid content in plasma can suppress ionization. The d7 IS compensates for this, but suppression should not exceed 20%.

Troubleshooting Decision Matrix

Troubleshooting Start Issue: Poor Sensitivity or Reproducibility CheckIS Check IS (d7) Response Start->CheckIS IS_Stable IS Response Stable? CheckIS->IS_Stable Check_Deriv Re-prepare EDC/3-NPH reagents. Ensure pH is acidic during Quench. IS_Stable->Check_Deriv No Check_Interference Check Column Separation. Possible isobaric interference. IS_Stable->Check_Interference Yes Yes Yes No No

Caption: Figure 2. Diagnostic logic for common assay failures.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry derivatization-based methods for the determination of fatty acids in biological samples." Journal of Chromatography B. Link

  • Mochizuki, T., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Journal of Clinical Medicine. Link

  • Vujasinovic, M., et al. (2025). "Prognostic Significance of Plasma Short-Chain Fatty Acid Levels in Assessing Mortality Risk in Patients with Chronic Heart Failure." Biomedicines. Link(Note: Contextual reference for clinical significance).

  • Thermo Fisher Scientific. "IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions." Application Note. Link

Sources

Application Note: Precision Quantitation of Fecal Fatty Acids via Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Fecal fatty acid analysis is a cornerstone of gut microbiome research, metabolic phenotyping, and malabsorption diagnostics. However, the fecal matrix is notoriously complex, containing bacterial biomass, undigested fibers, and inorganic salts. A critical, often overlooked challenge is that a significant portion of fecal fatty acids exist as calcium soaps (insoluble salts), which resist standard solvent extractions like Folch or Bligh-Dyer.

This protocol utilizes Deuterated Internal Standards (ISTDs) coupled with a direct transesterification method (modified Lepage & Roy). This approach serves two critical functions:

  • Chemical Superiority: Acid-catalyzed transesterification simultaneously solubilizes calcium soaps and methylates fatty acids, ensuring total lipid recovery.

  • Analytical Rigor: Deuterated standards correct for extraction losses, derivatization inefficiency, and instrument drift, providing absolute quantitation rather than relative abundance.

Materials & Reagents

Deuterated Internal Standards (The "Ruler")

To achieve high-precision quantitation, you must use isotopically labeled analogues that co-elute with target analytes but are mass-resolved by MS.

Analyte ClassTarget Fatty AcidRecommended Deuterated StandardQuant Ion (

)
SCFA Acetate (

)
Acetic acid-

63 (vs 60)
SCFA Butyrate (

)
Butyric acid-

79 (vs 73)
LCFA Palmitate (

)
Palmitic acid-

270 (vs 239)
LCFA Stearate (

)
Stearic acid-

298 (vs 267)
LCFA Oleate (

)
Oleic acid-

281 (vs 264)
Reagents
  • Derivatization Reagent: Acetyl Chloride (5%) in Methanol (v/v). Note: Prepare fresh. Exothermic reaction; add dropwise.

  • Extraction Solvent: Hexane (HPLC Grade).

  • Neutralization: 6% Potassium Carbonate (

    
    ) aqueous solution.
    
  • Matrix Normalizer: Lyophilized fecal matter (dry weight is the only reliable normalization factor).

Experimental Workflow Visualization

The following diagram outlines the decision tree for processing Short-Chain (SCFA) versus Medium/Long-Chain (MCFA/LCFA) fatty acids, as their chemical volatility dictates divergent protocols.

FattyAcidWorkflow Sample Fecal Sample (Lyophilized) Split Aliquot Separation Sample->Split SCFA_Spike Spike: SCFA Deuterated Mix (Acetate-d4, Butyrate-d7) Split->SCFA_Spike Volatile Fraction LCFA_Spike Spike: LCFA Deuterated Mix (C16:0-d31, C18:0-d35) Split->LCFA_Spike Total Lipid Fraction Acidify Acidification (Phosphoric Acid) SCFA_Spike->Acidify EtherExt Ether Extraction (No Derivatization) Acidify->EtherExt GC_SCFA GC-MS Analysis (FFAP Column) EtherExt->GC_SCFA Transest Direct Transesterification (MeOH/Acetyl Chloride, 100°C) LCFA_Spike->Transest HexaneExt Hexane Extraction (FAMEs) Transest->HexaneExt GC_LCFA GC-MS Analysis (Cyanopropyl Column) HexaneExt->GC_LCFA

Caption: Dual-track workflow distinguishing the gentle acidification required for volatile SCFAs from the aggressive transesterification required for LCFAs.

Detailed Protocols

Protocol A: Total Fatty Acids (MCFA/LCFA) – Modified Lepage & Roy

Best for:


 to 

fatty acids, including calcium soaps.
  • Sample Weighing: Weigh 10–15 mg of lyophilized feces into a glass screw-cap tube (Teflon-lined cap).

    • Why Lyophilized? Wet weight is unreliable due to variable water content (60–80%).

  • ISTD Spiking (Critical): Add 20 µL of Deuterated Standard Mix (e.g., 200 µg/mL in Methanol) directly onto the dry feces.

    • Wait Step: Allow solvent to evaporate for 10 mins. This ensures the standard integrates into the matrix.

  • Transesterification: Add 2 mL of Methanol-Acetyl Chloride (20:1, v/v) . Tightly cap the tube.

    • Mechanism:[1][2][3][4][5] The acidic methanol breaks calcium soap bonds (

      
      ) and simultaneously methylates the free fatty acid (
      
      
      
      ).
  • Reaction: Vortex for 30s. Heat at 100°C for 1 hour in a heating block. Shake/vortex every 15 mins.

  • Quenching: Cool to room temperature. Add 4 mL of 6%

    
      to stop the reaction and neutralize acid.
    
  • Extraction: Add 2 mL of Hexane . Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 5 mins.

  • Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial.

Protocol B: Short-Chain Fatty Acids (SCFA)

Best for: Acetate, Propionate, Butyrate.[3][6][7][8] Note: These are volatile and will be lost if heated/evaporated.

  • Homogenization: Weigh 50 mg wet feces. Add 500 µL water containing Phosphoric Acid (0.5%) .

  • Spiking: Add SCFA Deuterated Mix (

    
    , 
    
    
    
    ).
  • Extraction: Add 500 µL Diethyl Ether. Vortex 1 min. Centrifuge 10,000 x g (cold).

  • Analysis: Inject the ether layer directly. DO NOT EVAPORATE.

Instrumentation & Analysis (GC-MS)[3][6][8][9][10][11]

GC Parameters (LCFA Focus)
  • Column: High-polarity cyanopropyl phase (e.g., DB-23 or CP-Sil 88), 60m x 0.25mm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold 1 min.

    • 25°C/min to 175°C.

    • 4°C/min to 230°C, hold 5 min.

MS Parameters (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity. Scan for the specific molecular ions of the FAMEs and their deuterated counterparts.

TargetNative Ion (

)
Deuterated Ion (

)
Dwell Time
Palmitate (C16:0) 270.2301.4 (

)
50 ms
Stearate (C18:0) 298.3333.5 (

)
50 ms

Data Processing & Self-Validation

The Ratiometric Calculation

Do not rely on external calibration curves alone, as they do not account for matrix suppression. Use the Response Factor (RF) derived from the deuterated standard.



Note: This assumes RF = 1.0 between the native and deuterated form, which is generally true for GC-MS. For strict GLP, run a calibration curve of Ratio vs. Concentration to determine the exact RF slope.

Logic of Quantification (Visualization)

QuantificationLogic RawSignal Raw MS Signal ISTD_Signal ISTD Signal (d-31) RawSignal->ISTD_Signal Analyte_Signal Analyte Signal (C16:0) RawSignal->Analyte_Signal Ratio Ratio Calculation (Analyte / ISTD) ISTD_Signal->Ratio Analyte_Signal->Ratio Correction Correction for: - Extraction Loss - Injection Error Ratio->Correction FinalConc Final Concentration (µg/mg feces) Correction->FinalConc

Caption: The self-correcting logic of Stable Isotope Dilution. Variations affecting the analyte equally affect the standard, cancelling out errors.

QC Check: Recovery Calculation

To validate the extraction efficiency, add a Recovery Standard (e.g., C19:0 FAME, non-endogenous) after extraction but before injection.



  • Target: >85% recovery.

  • Troubleshooting: If recovery <50%, the transesterification time was too short or the sample was too wet.

References

  • Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction.[9] Journal of Lipid Research, 27(1), 114–120.[9]

  • LIPID MAPS® Lipidomics Gateway. Fatty Acid Mass Spectrometry Protocol. Standard Operating Procedures.

  • Schwaiger, M., et al. (2019). GC-MS based analysis of short-chain fatty acids in biological samples. Analytica Chimica Acta. (General Search)

  • Agilent Technologies. GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note 5994-0633EN.

Sources

Application of Heptanoic-5,5,6,6,7,7,7-d7 acid in microbiome research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Pathway Flux Analysis in Microbiome Research Using Heptanoic-5,5,6,6,7,7,7-d7 Acid

Abstract

Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) is a specialized stable isotope tracer designed for high-resolution metabolic flux analysis within the gut microbiome. Unlike uniformly labeled fatty acids, this terminal-labeled odd-chain fatty acid (OCFA) allows researchers to simultaneously distinguish between microbial


-oxidation  (energy production) and chain elongation  (membrane lipid biosynthesis). This guide outlines the mechanistic principles, experimental protocols, and data interpretation frameworks required to utilize Heptanoic-d7 as a probe for microbial metabolic activity and host-microbe cross-talk.

Introduction & Scientific Rationale

Odd-Chain Fatty Acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have emerged as critical biomarkers for metabolic health, showing inverse correlations with type 2 diabetes and metabolic syndrome. While diet is a source, the gut microbiome contributes significantly to the OCFA pool via the elongation of shorter precursors like valerate (C5) and heptanoate (C7).

Heptanoic acid (C7:0) sits at a metabolic crossroad in the bacterial cell:

  • Catabolism (

    
    -Oxidation):  It can be broken down into Acetyl-CoA and Propionyl-CoA  (a key gluconeogenic substrate for the host).
    
  • Anabolism (Elongation): It can serve as a primer for Fatty Acid Synthase (FAS-II), generating long-chain OCFAs (C15:0, C17:0) incorporated into bacterial membranes.

The Heptanoic-d7 Advantage: The specific labeling pattern (deuteration on C5, C6, and C7) creates a "metabolic fork" that separates these two pathways by mass shift, a capability not possible with unlabeled or uniformly labeled substrates.

Mechanism of Action: The "Metabolic Fork"

The utility of Heptanoic-d7 relies on the metabolic fate of the deuterated "tail."

  • Pathway A: Chain Elongation (Anabolic) Bacteria add carbon units (Acetyl-CoA) to the carboxyl end of the Heptanoic acid primer. The deuterated tail (omega end) remains intact.

    • Result: Synthesis of C9, C11, C15, and C17 fatty acids retaining all 7 deuterium atoms.

    • Mass Shift:+7.04 Da .

  • Pathway B:

    
    -Oxidation (Catabolic) 
    Bacteria degrade the chain from the carboxyl end. Two cycles of 
    
    
    
    -oxidation remove C1-C2 and C3-C4. The remaining fragment becomes Propionyl-CoA.[1]
    • Crucial Chemistry: The C5 carbon of Heptanoic acid becomes the carbonyl (C1) of Propionate. During the oxidation of the

      
      -carbon (C5) to a ketone, the deuterium atoms on C5 are removed.
      
    • Result: Propionate retaining deuterium only on its C2 and C3 (derived from original C6 and C7).

    • Mass Shift:+5.03 Da (Propionate-d5).

Visualization: Metabolic Fate of Heptanoic-d7

MetabolicFork cluster_Anabolism Pathway A: Anabolism (Elongation) cluster_Catabolism Pathway B: Catabolism (Beta-Oxidation) Input Heptanoic-d7 (Tail Label: d7) C9 Nonanoic-d7 (+7 Da) Input->C9 + Acetyl-CoA (FAS-II) Valeryl Valeryl-CoA Intermediate Input->Valeryl - Acetyl-CoA C15 Pentadecanoic-d7 (Membrane Lipids) (+7 Da) C9->C15 Elongation Prop Propionate-d5 (SCFA Pool) (+5 Da) Valeryl->Prop - Acetyl-CoA (Loss of C5 Deuteriums)

Caption: Figure 1. The divergence of Heptanoic-d7 metabolism. Elongation preserves the +7 Da tag, while beta-oxidation yields Propionate with a distinct +5 Da tag.

Experimental Protocol: In Vitro Microbiome Tracking

This protocol is designed for anaerobic fecal slurry incubations but can be adapted for specific bacterial isolates.

Phase 1: Sample Preparation & Incubation
  • Media Preparation: Prepare basal mucin medium or reinforced clostridial medium (RCM). Degas to ensure anaerobic conditions.

  • Tracer Spiking:

    • Dissolve Heptanoic-d7 acid in ethanol or DMSO to create a 100 mM stock.

    • Add to media to reach a final concentration of 200 µM . (Physiological range for MCFAs).

    • Control: Run a parallel blank with unlabeled Heptanoic acid.

  • Inoculation:

    • Resuspend fresh fecal sample (10% w/v) in anaerobic PBS.

    • Inoculate media (1% v/v) with fecal slurry.

  • Incubation: Incubate at 37°C under anaerobic conditions (

    
    ).
    
    • Timepoints: T=0, T=6h, T=12h, T=24h. (Metabolic flux is rapid; early timepoints capture Propionate, later timepoints capture membrane lipids).

Phase 2: Dual-Fraction Extraction

To analyze both SCFAs (Propionate) and LCFAs (Membrane lipids), a split extraction is recommended.

  • Fraction A (Supernatant - SCFAs):

    • Centrifuge culture at 10,000 x g for 10 min.

    • Collect supernatant.

    • Derivatization (Optional but recommended for SCFAs): Use 3-nitrophenylhydrazine (3-NPH) or equivalent to improve retention and sensitivity on LC-MS.

  • Fraction B (Pellet - Membrane Lipids):

    • Wash pellet with PBS to remove free fatty acids.

    • Perform Bligh & Dyer Extraction :

      • Add Methanol:Chloroform:Water (2:1:0.8 v/v/v).

      • Vortex vigorously and sonicate for 10 min.

      • Add Chloroform and Water to separate phases.

      • Collect the lower organic phase (Lipids).

    • Dry under nitrogen and reconstitute in Methanol.

Phase 3: LC-MS/MS Analysis

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Mode: Negative Ion Mode (ESI-).

Table 1: Key Analytes and Mass Transitions

AnalytePathway IndicatorFormula (Unlabeled)Unlabeled m/z [M-H]-D-Labeled FormulaD-Labeled m/z [M-H]-Mass Shift (

)
Heptanoic Acid Substrate

129.0921

136.1360+7.0439
Propionic Acid

-Oxidation

73.0295

78.0609+5.0314
Pentadecanoic Acid Elongation (C15)

241.2173

248.2612+7.0439
Heptadecanoic Acid Elongation (C17)

269.2486

276.2925+7.0439

Note: Exact masses are calculated based on


 and 

.

Workflow Visualization

Workflow start Fecal Sample / Isolate spike Spike Heptanoic-d7 (200 µM) start->spike incubate Anaerobic Incubation (0 - 24h) spike->incubate split Separation (Centrifuge) incubate->split supernatant Supernatant (Extracellular Metabolites) split->supernatant pellet Cell Pellet (Membrane Lipids) split->pellet deriv 3-NPH Derivatization (Target: SCFAs) supernatant->deriv extract Bligh & Dyer Extraction (Target: LCFAs) pellet->extract ms1 LC-MS Analysis Target: Propionate-d5 (+5 Da) deriv->ms1 ms2 LC-MS Analysis Target: C15-d7 / C17-d7 (+7 Da) extract->ms2 data Flux Ratio Calculation: Oxidation vs. Elongation ms1->data ms2->data

Caption: Figure 2. Experimental pipeline for dual-fraction analysis of Heptanoic-d7 metabolism.

Data Interpretation & Troubleshooting

Calculating Biosynthetic Flux

To quantify the contribution of exogenous Heptanoic acid to the bacterial OCFA pool, use the Isotope Enrichment Factor :



Troubleshooting Guide
  • Issue: No +5 Da Propionate peak observed.

    • Cause: Rapid turnover of Propionate into downstream metabolites (e.g., butyrate via cross-feeding) or loss of volatile SCFAs during drying.

    • Solution: Analyze samples immediately without drying (direct injection) or use derivatization to stabilize SCFAs.

  • Issue: Signal dilution in C15/C17.

    • Cause: High background levels of unlabeled OCFAs in the media (e.g., from yeast extract).

    • Solution: Use defined media or run a media-only blank to subtract background.

  • Issue: Unexpected Mass Shifts (e.g., +6 Da).

    • Cause: Hydrogen-Deuterium Exchange (HDX) is rare for C-D bonds in fatty acids but can occur during ionization or specific enzymatic desaturation steps.

    • Solution: Verify ionization parameters are soft enough to prevent fragmentation.

References

  • Jenkins, B. et al. (2017). "Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance." Scientific Reports. Available at: [Link]

  • Biocrates Life Sciences.[2] (2022). "Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis."[2] Application Note. Available at: [Link][2]

  • Berry, D. et al. (2015). "Stable-isotope probing of human and animal microbiome function." Trends in Microbiology. Available at: [Link]

  • Vanni, G. et al. (2020). "Microbial synthesis of functional odd-chain fatty acids: a review." Applied Microbiology and Biotechnology. Available at: [Link]

  • Kindt, A. et al. (2018). "The gut microbiota promotes hepatic fatty acid desaturation and elongation in mice." Nature Communications. Available at: [Link]

Sources

Standard curve generation with Heptanoic-5,5,6,6,7,7,7-d7 acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Standard Curve Generation for Heptanoic Acid Quantification using Heptanoic-5,5,6,6,7,7,7-d7 Acid

Executive Summary

This technical guide details the protocol for generating a robust calibration curve for Heptanoic Acid (C7:0) using its stable isotope-labeled analog, Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic acid-d7), as the Internal Standard (IS).

Medium-chain fatty acids (MCFAs) like heptanoic acid are critical biomarkers for fatty acid oxidation disorders and are increasingly monitored in ketogenic diet therapeutics. The use of the d7-isotopologue is methodologically superior to non-specific analogs (e.g., C9 or C11) because it corrects for matrix effects (ionization suppression/enhancement) and extraction recovery in real-time. The specific deuterium labeling at the terminal tail (positions 5, 6, and 7) ensures high isotopic stability, preventing deuterium-hydrogen exchange during metabolic processing or acidic derivatization.

Technical Overview & Mechanism

The Molecule: Heptanoic-5,5,6,6,7,7,7-d7 Acid[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~137.23 g/mol (vs. ~130.18 g/mol for unlabeled)

  • Mass Shift: +7 Da. This shift is sufficient to avoid isotopic overlap with the natural abundance M+7 isotope of endogenous heptanoic acid.

  • Labeling Logic: The deuterium atoms are located on the terminal carbons (

    
    ). This is critical because biological 
    
    
    
    -oxidation and chemical derivatization typically target the carboxyl (
    
    
    ) end. Distal labeling preserves the isotopic tag throughout the analytical workflow.
Analytical Platform: LC-MS/MS (Negative ESI)

While GC-MS is possible (requiring methylation), LC-MS/MS in Negative Electrospray Ionization (ESI-) is preferred for high throughput.

  • Ionization: Deprotonation

    
    .
    
  • MRM Transitions (Theoretical):

    • Analyte (C7:0):

      
       129.1 
      
      
      
      85.1 (Loss of
      
      
      )
    • IS (C7:0-d7):

      
       136.1 
      
      
      
      92.1 (Loss of
      
      
      ; d7 tag retained)

Materials & Equipment

ComponentSpecificationPurpose
Analyte Standard Heptanoic Acid (Native), >99% purityCalibrator generation
Internal Standard Heptanoic-5,5,6,6,7,7,7-d7 acid , >98 atom% DNormalization reference
Solvent A Methanol (LC-MS Grade)Stock preparation
Solvent B Water (LC-MS Grade)Mobile phase
Matrix Stripped Plasma or PBS with BSA (40 g/L)Surrogate matrix for curve
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Chromatographic separation

Experimental Protocol

Phase 1: Stock Solution Preparation

Causality: Accurate weighing is the single largest source of error. Volumetric preparation is preferred over serial dilution for the primary stock to minimize propagation of error.

  • Primary IS Stock (1 mg/mL):

    • Weigh 1.0 mg of Heptanoic acid-d7 into a 1.5 mL amber glass vial.

    • Dissolve in 1.0 mL of Methanol . Vortex for 30 seconds.[1]

    • Storage: -20°C (Stable for 6 months).

  • Working IS Solution (WIS):

    • Dilute Primary Stock to 500 ng/mL in Methanol.

    • Note: This concentration targets the expected mid-point of your analyte's dynamic range.

Phase 2: Standard Curve Generation

Logic: We use a "Spiked Calibration" approach. The IS concentration must be constant across all samples, while the Analyte varies.

Table 1: Dilution Scheme for Calibration Standards (CS)

Std IDTarget Conc. (ng/mL)Preparation Method
STD 8 5000Spike Stock into Matrix
STD 7 25001:1 Dilution of STD 8
STD 6 10002:5 Dilution of STD 7
STD 5 5001:1 Dilution of STD 6
STD 4 1001:5 Dilution of STD 5
STD 3 501:1 Dilution of STD 4
STD 2 101:5 Dilution of STD 3
STD 1 51:1 Dilution of STD 2 (LLOQ)
Blank 0Matrix only (No Analyte, No IS)
Zero 0Matrix + IS Only
Phase 3: Sample Extraction (Protein Precipitation)

Causality: Heptanoic acid binds to albumin. Acidic precipitation helps release the fatty acid from the protein binding pocket while precipitating the protein itself.

  • Aliquot: Transfer 50 µL of Calibration Standard (or Sample) to a 96-well plate.

  • Spike IS: Add 10 µL of Working IS Solution (Heptanoic acid-d7) to all wells except the "Blank".

    • Critical: Add 10 µL of pure Methanol to the "Blank" to maintain volume consistency.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex/Shake at 1000 rpm for 5 minutes.

  • Clarify: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to a fresh plate for LC-MS injection.

Workflow Visualization

The following diagram illustrates the logical flow from stock preparation to data normalization.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis & Logic Stock Primary Stock (Heptanoic-d7) WIS Working IS Sol. (Constant Conc.) Stock->WIS Mix Sample Matrix + IS Spike WIS->Mix Fixed Vol Analyte Analyte Standards (Variable Conc.) Analyte->Mix Variable PPT Protein PPT (Acetonitrile) Mix->PPT Centrifuge Centrifugation PPT->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Ratio Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Ratio Curve Linear Regression (y = mx + c) Ratio->Curve

Caption: Workflow for IS-normalized calibration. The IS corrects for extraction loss (PPT step) and ionization variance (LC-MS step).

Data Analysis & Validation Criteria

Calculation Logic

Do not use raw area counts. Quantification relies on the Area Ratio :



Plot Area Ratio (Y) vs. Nominal Concentration (X) . Use a Weighted Linear Regression (


)  to improve accuracy at the lower end of the curve (LLOQ).
Acceptance Criteria (FDA Bioanalytical Guidelines)

To ensure the trustworthiness of your standard curve, apply these checks:

  • Linearity:

    
    .
    
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • IS Response: The variation of the IS peak area across the entire run should not exceed

    
     of the mean IS response. Large drops indicate matrix suppression or injection failure.
    
  • Zero Sample: The "Zero" sample (IS only) must show interference at the analyte mass channel

    
     of the LLOQ area. This confirms the d7 isotope does not contain significant unlabeled impurities.
    

Troubleshooting & Pitfalls

IssueCauseSolution
Non-Linear Curve Saturation of DetectorDilute samples or use a less sensitive transition (e.g., C13 isotope).
High Background in Blank ContaminationHeptanoic acid is ubiquitous (skin, soaps). Use gloves and pre-wash glassware with Methanol.
IS Area Drift Matrix EffectIf IS area drops in plasma samples vs. water standards, the matrix is suppressing ionization. The Ratio calculation should correct this, but severe suppression (>80%) requires better cleanup (e.g., SPE).
Retention Time Shift pH InstabilityEnsure Mobile Phase A is acidified (0.1% Formic Acid) to keep the fatty acid protonated during chromatography.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link][5]

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Fatty Acid Mass Spectrometry Protocols.[6][7][8][9] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8094, Heptanoic acid. Retrieved from [Link]

Sources

Derivatization methods for fatty acid analysis with deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fatty acid (FA) profiling is a cornerstone of lipidomics, essential for understanding metabolic flux, cellular signaling, and drug mechanisms. However, FAs are chemically diverse, prone to oxidation, and difficult to ionize efficiently. This guide details high-precision derivatization protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By integrating Deuterated Internal Standards (d-ISTDs) , these workflows correct for extraction inefficiencies, matrix effects, and ionization suppression, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.

The Strategic Role of Deuterated Standards

Why Isotope Dilution Mass Spectrometry (IDMS)?

Traditional external calibration fails in lipidomics due to the variable extraction efficiency of lipids from complex matrices (plasma, tissue). Deuterated standards act as "molecular mirrors."

  • Extraction Correction: Added before tissue disruption, the d-ISTD experiences the exact same loss as the analyte.

  • Matrix Effect Compensation: In LC-MS, co-eluting matrix components can suppress ionization. Since the d-ISTD co-elutes (or elutes very closely) with the analyte, it suffers the same suppression. The ratio of Analyte/ISTD remains constant, yielding accurate quantitation.

The "Inverse Isotope Effect" in GC-MS

A critical technical nuance in GC-MS is that deuterated fatty acids often elute earlier than their non-deuterated analogs.[1]

  • Mechanism: Deuterium has a smaller molar volume and lower polarizability than protium (hydrogen), resulting in weaker London dispersion forces with the stationary phase.

  • Implication: You must anticipate a retention time shift (e.g., Palmitic Acid-d31 elutes ~0.05–0.1 min before Palmitic Acid).

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for Total Fatty Acid Analysis.

FA_Analysis_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Deuterated ISTDs (e.g., Palmitic acid-d31) *CRITICAL: Before Extraction* Sample->Spike Lyophilize Lyophilize / Dry Sample Spike->Lyophilize Decision Select Platform Lyophilize->Decision Reagent_GC Direct Transesterification (BF3-MeOH / 14%) Decision->Reagent_GC Standard Profiling Reagent_LC Derivatization (3-NPH + EDC) Decision->Reagent_LC Low Abundance / Labile GC_Path GC-MS (Profiling) Extract_GC Hexane Extraction Reagent_GC->Extract_GC Analyze_GC GC-EI-MS Analysis (FAMEs) Extract_GC->Analyze_GC LC_Path LC-MS/MS (High Sensitivity) Quench_LC Quench & Dilute Reagent_LC->Quench_LC Analyze_LC LC-ESI-MS/MS (Hydrazides) Quench_LC->Analyze_LC

Caption: Integrated workflow for fatty acid analysis. Note the critical "Spike" step occurs before any chemical modification to ensure valid normalization.

Protocol A: GC-MS Analysis of FAMEs (The Gold Standard)

This protocol utilizes a Direct Transesterification method (modified Lepage & Roy), which is superior to traditional Folch extraction for throughput and recovery. It converts all acyl lipids (triglycerides, phospholipids) and free fatty acids into Fatty Acid Methyl Esters (FAMEs).

Reagents & Standards
  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v).[2] Note: Must be fresh.[3] Discard if yellow/brown.

  • Solvent: Toluene (HPLC Grade) – dissolves neutral lipids better than hexane during reaction.

  • Internal Standard Mix:

    • Palmitic acid-d31 (C16:0-d31)

    • Stearic acid-d35 (C18:0-d35)

    • Arachidonic acid-d8 (C20:4-d8)[4]

    • Concentration: 100 µg/mL in Toluene.

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 10 mg tissue or pipette 50 µL plasma into a 10 mL screw-cap glass tube (Teflon-lined cap).

    • ISTD Spiking: Add 20 µL of Deuterated Standard Mix.

    • Equilibration: Vortex and let stand for 10 min. This allows the ISTD to integrate into the sample matrix.

  • Reaction (One-Step):

    • Add 1.0 mL Methanol .

    • Add 1.0 mL BF3-Methanol (14%) .

    • Add 0.5 mL Toluene .

    • Cap tightly. Incubate at 100°C for 60 minutes in a heating block.

    • Mechanism:[5][6][7][8] Acid-catalyzed methanolysis cleaves ester bonds and methylates the carboxylic acid.

  • Extraction:

    • Cool to room temperature (RT).

    • Add 1.5 mL Hexane (extraction solvent).

    • Add 1.0 mL HPLC-grade Water (to stop reaction and induce phase separation).

    • Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Recovery:

    • Transfer the upper organic layer (Hexane) to a fresh GC vial.

    • Optional: If water droplets are visible, add a pinch of anhydrous Sodium Sulfate (

      
      ).
      
  • GC-MS Parameters:

    • Column: High-polarity (e.g., DB-23 or CP-Sil 88), 30m x 0.25mm.

    • Carrier Gas: Helium @ 1 mL/min.

    • Temp Program: 50°C (1 min)

      
       25°C/min to 175°C 
      
      
      
      4°C/min to 230°C (hold 5 min).

Protocol B: LC-MS/MS High-Sensitivity Derivatization

For low-abundance fatty acids (e.g., eicosanoids) or when GC thermal degradation is a concern, LC-MS/MS is preferred. Native fatty acids ionize poorly. We use 3-Nitrophenylhydrazine (3-NPH) to convert fatty acids into hydrazides, improving ionization efficiency by ~50-fold in negative or positive mode.

Reagents
  • Derivatizing Agent: 200 mM 3-NPH in 50% aqueous methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in Methanol.

  • Internal Standard: Same as GC protocol, but dissolved in Methanol.

Step-by-Step Procedure
  • Extraction (Pre-requisite):

    • Perform a standard liquid-liquid extraction (e.g., Bligh & Dyer) on the sample spiked with ISTDs.

    • Dry the organic extract under Nitrogen gas.

  • Derivatization Reaction:

    • Reconstitute dried residue in 40 µL of 3-NPH solution .

    • Add 40 µL of EDC/Pyridine Catalyst .

    • Vortex and incubate at 40°C for 30 minutes .

    • Chemistry: EDC activates the carboxyl group, forming an O-acylisourea intermediate, which is displaced by the hydrazine nucleophile.

  • Quenching:

    • Add 920 µL of 10% Acetonitrile/Water to quench the reaction and dilute for injection.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Ionization: ESI Negative Mode (3-NPH derivatives often ionize best in Neg mode due to the nitro group, or Pos mode depending on specific pH).

Data Analysis & Quality Control

Quantitative Calculation

Using the deuterated standard, calculate the concentration of the analyte (


) using the Response Factor (

) derived from a calibration curve.


Where:

  • 
     = Concentration of Internal Standard (known constant).
    
  • 
     = Peak Area of Analyte.
    
  • 
     = Peak Area of Deuterated Standard.
    
QC Criteria Table
ParameterAcceptance CriteriaTroubleshooting
ISTD Recovery > 70% of neat standardCheck extraction pH; Check for emulsion formation.
Linearity (

)
> 0.99Re-prepare calibration standards; Check pipette calibration.
Blank Interference < 20% of LLOQContaminated reagents (plasticizers). Use glass only.
Retention Shift ISTD elutes < 0.1 min before AnalyteNormal for GC. If > 0.2 min, check column age/trimming.

References

  • Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction. Journal of Lipid Research, 27(1), 114–120.

  • Lipid Maps. (2023). Fatty Acid Mass Spectrometry Protocol (GC-MS).[4] Lipid Metabolites and Pathways Strategy.

  • Han, L. D., et al. (2015). 3-Nitrophenylhydrazine derivatization for the quantitation of fatty acids in plasma by LC-MS/MS. Journal of Chromatography B, 997, 142-149.

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[2][9][10] The Oily Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptanoic-5,5,6,6,7,7,7-d7 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7 acid) as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. Here, we address common challenges and provide troubleshooting strategies to ensure the generation of accurate and reproducible quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an internal standard (IS) in quantitative mass spectrometry?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, prior to sample processing.[1][2][3] Its primary function is to correct for the variability that can occur during the entire analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[4] By calculating the ratio of the analyte's signal response to the IS's response, we can significantly improve the accuracy and precision of the quantification.[4][5]

Q2: Why is a stable isotope-labeled compound like Heptanoic-d7 acid considered the gold standard for an internal standard?

Stable isotope-labeled internal standards are considered the ideal choice for mass spectrometry because they have a chemical structure and physicochemical properties that are nearly identical to the analyte.[4][6] This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[6] The key difference is the mass, due to the incorporation of heavy isotopes (like deuterium), which allows the mass spectrometer to distinguish between the analyte and the IS.[4][6] This co-elution and similar ionization behavior provide the most effective compensation for matrix effects and other sources of analytical variability.[6]

Q3: What are "matrix effects," and how does Heptanoic-d7 acid help mitigate them?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate).[7][8] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[7][9] Because a SIL-IS like Heptanoic-d7 acid co-elutes with the analyte and has nearly identical ionization properties, it is subject to the same matrix effects.[6][10] Consequently, any suppression or enhancement of the analyte's signal is mirrored in the IS signal. The ratio of the two signals remains constant, thus correcting for the matrix-induced variability.[7][10]

Q4: Is there a single "correct" concentration for my Heptanoic-d7 acid internal standard?

There is no universal concentration that works for all assays. The optimal concentration is method-specific and should be determined empirically during method development. A good starting point is a concentration that yields a robust and reproducible signal, typically in the mid-range of the calibration curve. The goal is to have a signal that is high enough to be well above the background noise but not so high that it causes detector saturation or introduces its own source of variability.[5] The concentration of the IS should be consistent across all samples and standards in a given analytical run.[2]

Q5: What level of variability is acceptable for the internal standard response?

While the IS is meant to be constant, some level of variability in its absolute response is expected due to the complexity of biological samples and the analytical process. The U.S. Food and Drug Administration (FDA) guidance suggests that the IS response in unknown samples should be monitored and should generally be within a similar range to that of the calibration standards and QCs in the same run.[1] Many laboratories establish a standard operating procedure (SOP) with predefined acceptance criteria, for instance, that the IS response in an unknown sample should be within 50% to 150% of the average IS response of the calibration standards and QCs.[11] Any significant or systematic deviation warrants investigation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter with your Heptanoic-d7 acid internal standard.

Problem: High or random variability in the internal standard signal across a single analytical run.
  • Plausible Causes & Explanation:

    • Inconsistent Sample Preparation: This is one of the most common sources of random error. Inconsistent pipetting of the IS working solution, variations in extraction solvent volumes, or incomplete vortexing can lead to differing amounts of IS in the final extracts.

    • Instrumental Issues: A malfunctioning autosampler that injects variable volumes can cause random fluctuations in the IS signal.[5] Partial clogging of the injector needle or transfer lines can also lead to inconsistent sample loading.[5]

    • Sample Inhomogeneity: If the processed samples are not thoroughly mixed before injection, especially after reconstitution, the portion of the sample drawn by the autosampler may not be representative, leading to variability.

  • Solutions & Recommendations:

    • Review Pipetting Technique: Ensure all pipettes are calibrated and that proper technique is used for dispensing the IS solution. Consider adding the IS to the extraction solvent rather than to individual sample tubes to minimize pipetting errors.

    • Optimize Mixing Steps: Ensure all vortexing and mixing steps are sufficient in duration and intensity to guarantee homogeneity.

    • Perform Instrument Checks: Run a series of blank injections with only the IS to check for autosampler precision. Inspect the injector needle and sample loop for any signs of blockage or wear.

    • Change Lab Supplies: In some cases, poor quality lab supplies, such as pipette tips or collection plates, can contribute to variability.

Problem: Systematic difference in internal standard response between calibration standards/QCs and unknown study samples.
  • Plausible Causes & Explanation:

    • Differential Matrix Effects: The biological matrix of the study samples may be different from the matrix used to prepare the calibrators and QCs. For example, samples from a diseased population may contain endogenous compounds, metabolites, or co-administered drugs that are not present in the control matrix, leading to different levels of ion suppression or enhancement.

    • Cross-talk or Interference: An endogenous compound or a metabolite in the study samples might have the same mass-to-charge ratio as the IS, leading to an artificially high signal.

    • Metabolite Interference: A metabolite of the dosed drug in the study samples could potentially interfere with the IS signal.

  • Solutions & Recommendations:

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Analyze extracts of at least six different batches of blank matrix, a neat solution of the IS, and the post-spiked samples. A significant difference in the IS response between the neat solution and the post-spiked matrix samples indicates the presence of matrix effects.

    • Improve Chromatographic Separation: Modify the chromatographic method (e.g., change the gradient, use a different column) to separate the IS from the interfering matrix components. The goal is to ensure the IS elutes in a "clean" region of the chromatogram.

    • Optimize Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove a larger portion of the interfering matrix components.

Problem: The calibration curve is non-linear, especially at the high end.
  • Plausible Causes & Explanation:

    • Ion Suppression/Competition: At high analyte concentrations, the analyte can compete with the IS for ionization in the mass spectrometer's source. This can lead to a suppression of the IS signal as the analyte concentration increases, resulting in a non-linear relationship in the analyte/IS ratio.

    • Detector Saturation: If the IS concentration is too high, it can saturate the detector, leading to a non-linear response. While less common with modern instruments, it is still a possibility.

  • Solutions & Recommendations:

    • Adjust Internal Standard Concentration: Experiment with different IS concentrations. Sometimes, increasing the IS concentration can improve linearity by ensuring that the IS is not as susceptible to competition from the high-concentration analyte.[12] However, be careful not to cause detector saturation.

    • Dilute High-Concentration Samples: If non-linearity is only observed at the upper limit of quantification (ULOQ), consider narrowing the calibration range or implementing a dilution protocol for samples that are expected to have high concentrations.

    • Use a Different Calibration Model: If the response is consistently non-linear but reproducible, a quadratic (1/x²) regression model may be appropriate, provided it is justified and validated according to regulatory guidelines.

Data Summary Table

The following table illustrates the potential impact of IS concentration on assay performance. The optimal concentration should result in the lowest %CV (coefficient of variation) and the highest accuracy.

IS Concentration (ng/mL)Analyte Concentration (ng/mL)Mean Analyte/IS Ratio (n=5)%CVAccuracy (%)Observations
1050 (Mid QC)0.5215.2104High variability, IS signal may be too low.
100 50 (Mid QC) 0.49 2.1 98 Optimal performance, low variability.
50050 (Mid QC)0.104.5101Good performance, but high IS signal may not be necessary.
1000500 (ULOQ)0.489.896Potential for non-linearity due to IS suppression at high analyte levels.

Experimental Protocols & Workflows

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Heptanoic-5,5,6,6,7,7,7-d7 acid and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile). Store at -20°C or as recommended by the supplier.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock to 990 µL of the same solvent.

  • Working Solution (e.g., 100 ng/mL): Perform a further 1:100 dilution of the intermediate solution by adding 10 µL of the intermediate solution to 990 µL of the reconstitution solvent (the solvent used to dissolve the final sample extract before injection). This working solution is then added to the samples.

Protocol 2: Experiment to Determine Optimal IS Concentration
  • Prepare three different IS working solutions (e.g., 10 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Prepare sets of QC samples at low, medium, and high concentrations of the analyte.

  • Process each set of QCs (n=5 for each concentration level) using one of the IS working solutions. A constant volume of the IS working solution should be added to each sample before extraction.

  • Analyze the samples and calculate the analyte/IS peak area ratios.

  • Evaluate the precision (%CV) and accuracy for each set of QCs.

  • Select the IS concentration that provides the best combination of signal intensity, precision, and accuracy across the entire calibration range.

Workflow for Troubleshooting Internal Standard Variability

The following diagram outlines a logical workflow for diagnosing and resolving issues related to internal standard variability.

troubleshooting_workflow start High IS Variability Observed check_pattern Analyze Pattern of Variability (Random vs. Systematic) start->check_pattern random_var Random Variability check_pattern->random_var Random systematic_var Systematic Variability (e.g., Cal/QC vs. Unknowns) check_pattern->systematic_var Systematic check_prep Review Sample Preparation (Pipetting, Mixing) random_var->check_prep eval_matrix Evaluate Matrix Effects (Post-extraction Spike) systematic_var->eval_matrix check_instrument Investigate Instrument Performance (Autosampler Precision) check_prep->check_instrument check_supplies Evaluate Lab Consumables check_instrument->check_supplies resolve_random Refine SOPs, Calibrate Pipettes, Service Instrument check_supplies->resolve_random eval_chrom Improve Chromatographic Separation eval_matrix->eval_chrom eval_cleanup Optimize Sample Cleanup (e.g., SPE vs. PPB) eval_chrom->eval_cleanup resolve_systematic Implement Improved Method eval_cleanup->resolve_systematic

Caption: A decision tree for troubleshooting internal standard variability.

Workflow for Optimizing Internal Standard Concentration

This diagram illustrates the experimental process for selecting the most appropriate concentration for Heptanoic-d7 acid.

optimization_workflow start Start Optimization prep_solutions Prepare Multiple IS Working Concentrations (e.g., Low, Med, High) start->prep_solutions prep_qcs Prepare Analyte QCs (Low, Med, High) prep_solutions->prep_qcs process_samples Process QC Sets with Each IS Concentration prep_qcs->process_samples analyze LC-MS/MS Analysis process_samples->analyze evaluate Evaluate Performance: - Precision (%CV) - Accuracy (%) - Signal Intensity analyze->evaluate optimal Select Optimal IS Concentration evaluate->optimal Criteria Met suboptimal Re-evaluate with New Concentrations evaluate->suboptimal Criteria Not Met suboptimal->prep_solutions

Sources

Technical Support Center: Heptanoic-5,5,6,6,7,7,7-d7 Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal Suppression/Enhancement & Chromatographic Anomalies in LC-MS/MS Audience: Bioanalytical Scientists, Metabolomics Researchers

Core Technical Analysis: The "d7" Challenge

You are likely using Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) as an Internal Standard (IS) for the quantification of heptanoic acid. While stable isotope-labeled (SIL) standards are the gold standard for correcting matrix effects, highly deuterated alkyl chains present a specific physical chemistry challenge in Reversed-Phase Liquid Chromatography (RPLC): The Deuterium Isotope Effect .

The Mechanism

In RPLC, retention is driven by hydrophobic interaction between the analyte's alkyl tail and the C18 stationary phase.

  • Bond Physics: The C-D bond is shorter and stiffer than the C-H bond due to the heavier mass of deuterium reducing vibrational amplitude.

  • Result: This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule.[1]

  • Chromatographic Impact: Heptanoic-d7 is less lipophilic than Heptanoic-d0. Consequently, Heptanoic-d7 will elute slightly earlier than the unlabeled analyte.

Why this matters for Signal Suppression: If the retention time shift (


) is significant, the IS and the Analyte may not co-elute perfectly. If a matrix interference (e.g., a phospholipid) elutes exactly at the Analyte's time but after the IS, the IS will not experience the suppression. The IS will report a "normal" signal, while the analyte is suppressed, leading to under-quantitation .

Troubleshooting Guide (FAQ)

Q1: My Heptanoic-d7 IS elutes 0.2 minutes earlier than the analyte. Is this a problem?

A: It depends on your matrix background. In high-resolution RPLC, this separation is expected. If you are analyzing "clean" matrices (water, simple buffers), it is acceptable. However, in plasma, serum, or fecal extracts , this is a critical risk.

  • Diagnosis: Perform a Post-Column Infusion experiment (see Protocol A below). If the "suppression zone" (dip in baseline) aligns with the Analyte but misses the IS, your method is invalid.

  • Solution:

    • Switch to C13-labeled IS:

      
      C-Heptanoic acid does not exhibit the retention shift seen with deuterium.
      
    • Co-elution Engineering: Use a column with different selectivity (e.g., C8 or Phenyl-Hexyl) or adjust the mobile phase modifier (methanol often exacerbates the D-isotope effect compared to acetonitrile).

Q2: I observe massive signal suppression (>80%) for both Analyte and IS. How do I fix this?

A: This indicates a global matrix load, likely phospholipids (Glycerophosphocholines). Heptanoic acid is a medium-chain fatty acid (MCFA). In protein precipitation (PPT) methods, phospholipids often co-extract.[2]

  • Immediate Fix: Switch from Protein Precipitation to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

  • Protocol Adjustment: If you must use PPT, use a "Phospholipid Removal" plate (e.g., HybridSPE or Ostro) rather than simple centrifugation.

Q3: My signal is weak in Negative ESI. Should I derivatize?

A: Yes. Short/Medium chain fatty acids ionize poorly in ESI(-) due to high background noise and low proton affinity.

  • Recommendation: Use 3-Nitrophenylhydrazine (3-NPH) derivatization.[3][4][5][6][7]

  • Benefit: Converts the carboxylic acid to a hydrazide. This adds a hydrophobic moiety (increasing retention on C18) and high ESI(-) sensitivity.

  • Note: Derivatization often reduces the deuterium isotope separation effect because the bulky tag dominates the hydrophobic interaction, masking the subtle C-D vs C-H difference.

Visualizing the Problem

Diagram 1: The Matrix Effect Mechanism & Isotope Shift

This diagram illustrates how the "Deuterium Shift" moves the IS out of the suppression zone caused by matrix components (phospholipids).

MatrixEffect cluster_column HPLC Column (RPLC) cluster_source ESI Source (Ionization) Phospholipids Matrix (Phospholipids) Late Eluting Droplet ESI Droplet Charge Competition Phospholipids->Droplet Suppresses Ionization of Co-eluting species Analyte Heptanoic Acid (d0) RT: 5.2 min Analyte->Droplet Co-elutes w/ Tail of Matrix IS Heptanoic-d7 (IS) RT: 5.0 min IS->Droplet Elutes Early (Avoids Matrix) Detector Mass Spec Detector Droplet->Detector IS Signal: High (100%) Droplet->Detector Analyte Signal: Low (Suppressed)

Caption: The "Deuterium Shift" causes Heptanoic-d7 to elute earlier. If matrix interference (red) overlaps only with the d0 Analyte, the IS fails to correct the signal suppression.

Experimental Protocols

Protocol A: Post-Column Infusion (Matrix Effect Visualization)

Use this to validate if your IS and Analyte are in a "safe" chromatographic window.

  • Setup:

    • Prepare a standard solution of Heptanoic-d0 and Heptanoic-d7 (1 µg/mL).

    • Use a syringe pump to infuse this standard continuously into the MS source (via a T-junction) at 10 µL/min.

  • Injection:

    • Inject a Blank Matrix Extract (e.g., extracted plasma with no analyte) via the HPLC column.

  • Observation:

    • Monitor the baseline of the infused standard.

    • Result: You will see a steady baseline. When the matrix components from the HPLC column elute, they will cause a "dip" (suppression) or "hump" (enhancement) in the baseline.[8]

    • Overlay: Overlay the retention time of your Analyte and IS from a separate injection. If they fall into the "dip," you have suppression.

Protocol B: 3-NPH Derivatization (High Sensitivity)

Standard protocol for SCFAs/MCFAs.

StepActionReagent/Condition
1 Mix 40 µL Sample + 20 µL 3-NPH (200 mM in 50% MeOH)
2 Activate Add 20 µL EDC (120 mM) + 6% Pyridine
3 Incubate 30 minutes at 40°C (Shake/Vortex)
4 Quench Add 200 µL 0.1% Formic Acid (reduces pH, stops reaction)
5 Analyze Inject 5 µL onto C18 Column (ESI Negative)
Diagram 2: Troubleshooting Logic Tree

Use this workflow to decide your next step.

Troubleshooting Start Issue: Poor Quantitation of Heptanoic Acid CheckRT Check Retention Time (RT) Is RT(d7) < RT(d0)? Start->CheckRT YesShift Yes, Shift > 0.1 min CheckRT->YesShift NoShift No, Co-elution Perfect CheckRT->NoShift MatrixExp Run Post-Column Infusion (Protocol A) YesShift->MatrixExp LowSens Issue: Low Sensitivity? NoShift->LowSens Suppression Is Analyte in Suppression Zone? MatrixExp->Suppression FixGradient Modify Gradient (Flatten slope at elution) Suppression->FixGradient No SwitchIS Switch to C13-IS or Derivatize (3-NPH) Suppression->SwitchIS Yes (Critical Failure) Deriv Apply 3-NPH Protocol LowSens->Deriv Yes

Caption: Decision tree for diagnosing isotope effects vs. sensitivity issues.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on matrix effect assessment and IS response normalization. Link

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine derivatization for the quantitation of short-chain fatty acids. Analytical Chemistry. Demonstrates the 3-NPH protocol for fatty acids. Link

  • Turowski, M., & Deshmukh, B. (2012). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. Explains the mechanism of d-labeled compounds eluting earlier. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Definitive guide on phospholipid removal. Link

Sources

Troubleshooting isotopic interference with Heptanoic-5,5,6,6,7,7,7-d7 acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isotopic Interference & Method Validation

Executive Summary: The Physics of "d7" Interference

As researchers, we often treat Stable Isotope Labeled Internal Standards (SIL-IS) as "magic bullets" for matrix effects. However, Heptanoic-5,5,6,6,7,7,7-d7 acid (hereafter Heptanoic-d7 ) presents specific challenges due to its lipophilic tail modification.

When you observe "interference" with this molecule, it is rarely a mass resolution issue (the +7 Da shift is sufficient for even low-res instruments). Instead, the interference is almost exclusively driven by two physical phenomena:

  • Chemical Impurity (Isotopologues): The presence of under-deuterated species (d0–d6) within your standard, which mimic the analyte.

  • Chromatographic Isotope Effect: The d7-alkyl tail is less lipophilic than the native d0-tail, causing Heptanoic-d7 to elute earlier than the analyte in Reverse Phase LC (RPLC). If your MRM windows are too tight, you will miss the peak.

This guide provides the diagnostic logic to distinguish between these issues and the protocols to fix them.

Diagnostic Workflow

Use this decision tree to identify the source of your interference.

TroubleshootingFlow Start START: Interference Detected CheckBlank Step 1: Inject Solvent Blank (Mobile Phase Only) Start->CheckBlank SignalInBlank Signal detected? CheckBlank->SignalInBlank CheckZero Step 2: Inject Zero Sample (Matrix + IS, No Analyte) SignalInZero Analyte Peak Present? CheckZero->SignalInZero CheckULOQ Step 3: Inject ULOQ (Analyte Only, No IS) SignalInIS IS Peak Present? CheckULOQ->SignalInIS SignalInBlank->CheckZero No Carryover ISSUE: System Carryover Action: Clean Injector/Column SignalInBlank->Carryover Yes Impurity ISSUE: IS Impurity (d0 in d7) Action: Check CoA / Dilute IS SignalInZero->Impurity Yes (>20% LLOQ) RTShift ISSUE: RT Shift (Isotope Effect) Action: Widen MRM Window SignalInZero->RTShift No (Check RT) Crosstalk ISSUE: Cross-Talk (Analyte -> IS) Action: Check Mass Resolution SignalInIS->Crosstalk Yes (>5% IS Response) Pass System Valid SignalInIS->Pass No RTShift->CheckULOQ

Figure 1: Diagnostic logic flow for identifying the source of isotopic interference. Follow the path from "Start" to isolate carryover, impurity, or cross-talk.

Technical FAQs & Troubleshooting

Q1: I see a peak in the Heptanoic Acid (Analyte) channel when I inject the Internal Standard alone. Why?

Diagnosis: This is Isotopic Impurity Contribution . Mechanism: No synthesis is 100% efficient.[1] Your Heptanoic-d7 standard contains trace amounts of Heptanoic-d0, d1, d2, etc. Since Heptanoic-d0 is chemically identical to your analyte, it appears in the analyte channel. The Fix:

  • Check the CoA: Look for "Isotopic Enrichment."[2] It should be ≥99%. If it is 98%, the remaining 2% is a mixture of d0–d6.

  • Titrate the IS: You are likely spiking the IS at too high a concentration. The signal from the d0 impurity is proportional to the total IS concentration.

    • Rule of Thumb: The IS signal should be 10x–100x the noise, but the d0 impurity peak it generates must be <20% of your LLOQ (Lower Limit of Quantification) [1].

Q2: My Heptanoic-d7 peak elutes 0.1–0.2 minutes before my analyte. Is my column failing?

Diagnosis: No, this is the Deuterium Isotope Effect . Mechanism: The C-D bond is shorter (approx.[3] 0.01 Å) and less polarizable than the C-H bond. In Reverse Phase Chromatography (C18), the d7-tail is slightly less lipophilic (hydrophobic) than the d0-tail. Therefore, it partitions less into the stationary phase and elutes earlier [2].[4] The Fix:

  • Do NOT force peak alignment. They should be slightly separated.

  • Adjust MRM Windows: Ensure your retention time windows are wide enough to capture the earlier eluting d7 peak.

  • Integration: Ensure your integration software is not identifying the d7 peak as an "unknown" due to the shift.

Q3: I am seeing signal in the IS channel when I inject high concentrations of Analyte (ULOQ).

Diagnosis: This is Cross-Talk (M+0 contribution to IS) . Mechanism: While rare with a +7 Da shift, naturally occurring isotopes (C13, O18) in the native analyte can create a "heavy" tail. However, for Heptanoic acid (Mass ~130), the probability of a natural M+7 isotope is statistically zero. Likely Cause: If you see this, it is likely carryover from a previous injection of the IS, not spectral overlap. The Fix: Run a double blank (solvent only) immediately after your ULOQ. If the IS peak persists, clean your needle wash station and rotor seal.

Protocol: The "Zero-Interference" Validation

To validate Heptanoic-d7 for use in regulated bioanalysis (FDA/EMA standards), you must quantify the interference.

Objective: Ensure IS interference is <20% of LLOQ analyte response and Analyte interference is <5% of IS response [1].

Materials Required
  • Solution A (Matrix Blank): Extracted matrix with NO analyte and NO IS.

  • Solution B (Zero Sample): Extracted matrix spiked with IS at working concentration (e.g., 500 ng/mL).

  • Solution C (ULOQ Sample): Extracted matrix spiked with Analyte at highest calibration level (e.g., 1000 ng/mL), NO IS.

Step-by-Step Procedure
  • System Equilibrate: Inject 3 solvent blanks to ensure the column is clean.

  • Inject Solution A (Double Blank):

    • Check: Is there any peak at the retention time of Heptanoic acid?

    • Requirement: Signal < 20% of the LLOQ signal. If high, you have contamination/carryover.[2]

  • Inject Solution B (Zero Sample) - Critical Step:

    • Monitor: Analyte Channel (m/z 129 -> fragment).

    • Calculate:

      
      
      
    • Pass Criteria:< 20% . If >20%, dilute your IS working solution.

  • Inject Solution C (ULOQ) - Critical Step:

    • Monitor: IS Channel (m/z 136 -> fragment).

    • Calculate:

      
      
      
    • Pass Criteria:< 5% .

Data Summary Table: Acceptance Criteria
ParameterTest SampleChannel MonitoredAcceptance Limit (FDA/EMA)Corrective Action
Selectivity Blank MatrixAnalyte< 20% of LLOQ AreaChange solvents, clean column.
IS Purity Zero (IS Only)Analyte< 20% of LLOQ AreaLower IS Concentration.
Cross-Talk ULOQ (Analyte Only)IS< 5% of IS AreaCheck carryover; Check mass resolution.

Mechanistic Visualization: The Deuterium Effect

Understanding why the retention time shifts helps you defend your method during audits.

IsotopeEffect Molecule_H Heptanoic Acid (d0) (C-H Bonds) StationaryPhase C18 Stationary Phase (Lipophilic Interaction) Molecule_H->StationaryPhase High Affinity Molecule_D Heptanoic-d7 (C-D Bonds) Molecule_D->StationaryPhase Lower Affinity Result_H Longer Retention Time StationaryPhase->Result_H Result_D Shorter Retention Time (Elutes Earlier) StationaryPhase->Result_D Interaction_H Stronger Interaction (Larger van der Waals radius) Interaction_H->Molecule_H Interaction_D Weaker Interaction (Shorter bond, compressed radius) Interaction_D->Molecule_D

Figure 2: Mechanism of the Chromatographic Isotope Effect. The shorter C-D bonds in Heptanoic-d7 reduce lipophilic interaction with the C18 column, resulting in earlier elution compared to the native analyte.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Section III.B.2. [Link][5][7]

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A, 1016(2), 143-153. [Link]

Sources

Linearity issues with Heptanoic-5,5,6,6,7,7,7-d7 acid calibration curve

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Linearity Issues in Quantitative Analysis Compound: Heptanoic Acid-d7 (Internal Standard) CAS: 130348-93-5 (Labeled) / 111-14-8 (Unlabeled)

Introduction: The "Bending" Curve

Welcome to the Technical Support Center. You are likely here because your calibration curve for Heptanoic Acid (using the d7 isotopologue as an internal standard) is failing linearity criteria (


, non-zero intercept, or quadratic curvature).

As medium-chain fatty acids (MCFAs), heptanoic acid and its deuterated analogs present a dual challenge: they are semi-volatile yet highly polar (carboxylic head) and lipophilic (alkyl tail). This amphiphilic nature creates specific failure modes in both GC-MS and LC-MS workflows.

This guide moves beyond basic operation to the mechanistic causes of non-linearity, providing self-validating protocols to restore assay integrity.

Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the failure mode based on your curve's behavior.

TroubleshootingTree Start Linearity Failure CheckRes Check Residuals Plot Start->CheckRes LowDrop Low Conc. Drop-off (Negative Deviation) CheckRes->LowDrop Signal Loss at LOQ HighSat High Conc. Plateau (Negative Deviation) CheckRes->HighSat Curve Bends Over PosInt High Positive Intercept (y > 0 at x=0) CheckRes->PosInt Offset Baseline Adsorption Root Cause: Adsorption/Active Sites LowDrop->Adsorption Dimer Root Cause: Dimerization (GC) or Detector Saturation HighSat->Dimer IsoImp Root Cause: Isotopic Impurity (d0 in d7) PosInt->IsoImp

Figure 1: Diagnostic logic for identifying the root cause of calibration non-linearity based on residual distribution.

Module 1: The "Sticky" Molecule (Adsorption & Carryover)

The Issue: The curve is linear at high concentrations but drops off sharply at the low end (non-linear at LOQ). Mechanism: The free carboxylic acid group (


) is a strong hydrogen bond donor/acceptor. It binds irreversibly to active silanol groups (Si-OH) in GC liners, glass wool, or LC tubing metals. Until these "active sites" are saturated, the analyte is lost, destroying linearity at low levels.
Troubleshooting Protocol
  • System Passivation (GC-MS Focus):

    • Liner: Switch to Ultra-Inert (deactivated) liners containing deactivated glass wool. Standard splitless liners will adsorb heptanoic acid.

    • Column: If analyzing free acids, use a Nitroterephthalic acid-modified PEG column (e.g., DB-FFAP). Standard non-polar columns (DB-5) result in severe tailing and non-linearity unless the acid is derivatized.

    • Priming: Inject a high-concentration standard (

      
      ) three times before running the curve to "coat" active sites.
      
  • Solvent Selection (LC-MS Focus):

    • Heptanoic acid is hydrophobic. Ensure your needle wash contains at least 70% organic solvent (Methanol/Isopropanol) to prevent carryover which artificially inflates low-level standards in subsequent runs.

Module 2: The Isotopic Trap (Purity & Cross-Talk)

The Issue: The curve is linear (


) but has a significant positive y-intercept . Calculated concentrations for blanks are non-zero.
Mechanism:  You are using Heptanoic-5,5,6,6,7,7,7-d7. While the 

Da shift prevents the analyte (d0) from interfering with the standard (d7), the reverse is not always true.
  • Scenario: If your d7 internal standard is only 98% pure, it contains 2% d0 (native heptanoic acid).

  • Result: As you add a constant amount of IS to every sample, you are inadvertently adding a constant amount of analyte. This lifts the entire calibration curve, causing a positive intercept.

Validation Experiment: The "Zero" Challenge

Perform this test to confirm isotopic impurity:

  • Prepare a "Double Blank" (Matrix only, NO Internal Standard).

  • Prepare a "Single Blank" (Matrix + Internal Standard, NO Analyte).

  • Analyze:

    • If Double Blank = No Peak

    • And Single Blank = Peak at Analyte Transition

Correction: You must subtract the area response found in the Single Blank from all calibration points, or use a higher purity IS (e.g.,


 atom % D).

Module 3: Chemical Instability (Derivatization)

The Issue: High variability (%RSD > 15%) and random non-linearity. Context: In GC-MS, free fatty acids are prone to dimerization in the gas phase (


). This equilibrium is concentration-dependent, causing inherent non-linearity. Derivatization to Methyl Esters (FAMEs) is the gold standard solution.
Standard Operating Procedure: BF3-Methanol Derivatization

This protocol converts Heptanoic Acid to Methyl Heptanoate, eliminating hydrogen bonding issues.

Reagents:

  • 
     Boron Trifluoride (
    
    
    
    ) in Methanol.
  • Hexane (Extraction solvent).

Workflow:

  • Combine: Add

    
     sample/standard + 
    
    
    
    Internal Standard (d7).
  • Reaction: Add

    
    
    
    
    
    -Methanol reagent.
  • Incubate: Cap tightly. Heat at

    
     for 10 minutes. (Do not overheat; heptanoic acid is volatile).
    
  • Quench: Cool to room temp. Add

    
     water to stop the reaction.
    
  • Extract: Add

    
     Hexane. Vortex vigorously for 1 minute.
    
  • Analyze: Inject

    
     of the upper Hexane layer.
    

Derivatization Acid Heptanoic Acid (Polar, Tailing) BF3 + BF3/MeOH (60°C, 10 min) Acid->BF3 Ester Methyl Heptanoate (Non-polar, Volatile) BF3->Ester GC GC-MS Analysis (Sharp Peaks) Ester->GC

Figure 2: Conversion of polar acid to non-polar methyl ester for linear GC response.

Module 4: Matrix Effects (LC-MS/MS Specific)

The Issue: Response factor decreases as concentration increases (saturation) or random suppression in real samples. Mechanism: Heptanoic acid ionizes in Negative Mode (ESI-). This mode is highly susceptible to suppression by chlorinated solvents or mobile phase additives.

Critical Checks:

  • Mobile Phase pH: Ensure pH is

    
    . Heptanoic acid (
    
    
    
    ) must be deprotonated (
    
    
    ) for detection. Use
    
    
    Ammonium Acetate in water (Mobile Phase A).
  • Column Choice: C18 columns often fail to retain C7 acids adequately, causing them to elute in the "suppression zone" (void volume).

    • Recommendation: Use a C8 or Phenyl-Hexyl column for better retention of MCFAs.

Frequently Asked Questions (FAQ)

Q: Can I use Heptanoic-d7 for Valproic Acid analysis? A: Yes, but with caution. Heptanoic acid is a structural isomer of Valproic acid (2-propylpentanoic acid). They have the same mass but different retention times. Ensure your chromatographic method resolves them completely (


) to prevent cross-interference.

Q: My d7 IS peak area drops as the analyte concentration increases. Why? A: This is "Ion Suppression" (LC-MS) or "Detector Saturation" (GC-MS). The high abundance of analyte ions is stealing charge/detector time from the IS.

  • Fix: Dilute your samples or inject less volume. The ratio should remain constant, but severe suppression compromises precision.

Q: Why is the 5,5,6,6,7,7,7-d7 isomer preferred over 2,2-d2? A: Stability. Protons on the


-carbon (C2) are acidic and can exchange with solvent protons (H/D exchange) under basic conditions or enzymatic activity. The terminal (d7) deuteriums are chemically inert, ensuring the label stays on the molecule throughout extraction and storage.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. (Defines linearity, weighting, and carryover requirements). [Link]

  • PubChem Compound Summary: Heptanoic Acid. National Center for Biotechnology Information. (Physical properties, pKa, and volatility data). [Link]

  • Analysis of Short and Medium Chain Fatty Acids. Shimadzu Application News. (Comparison of derivatized vs. non-derivatized methods). [Link]

Technical Support Center: Minimizing Back Exchange in Heptanoic-5,5,6,6,7,7,7-d7 Acid

[1]

Executive Summary & Stability Hierarchy

Users frequently report "back exchange" (loss of deuterium) when working with Heptanoic-5,5,6,6,7,7,7-d7 acid .[1] However, true chemical exchange of the alkyl-deuterium bonds (C5–C7) is thermodynamically unfavorable under standard laboratory conditions.[1]

90% of reported "stability failures" are actually perceived losses caused by three distinct mechanisms:

  • Rapid Solvent Exchange of the acidic carboxyl proton (O-H/O-D).

  • Mass Spectrometry Artifacts (McLafferty Rearrangement) where the labeled tail is lost as a neutral fragment.[1]

  • Metabolic Switching (in vivo) where enzymatic oxidation overcomes the Kinetic Isotope Effect (KIE).

The Stability Map

Understanding the molecule's zones of lability is critical for experimental design.

StabilityMapcluster_legendOperational GuideMoleculeHeptanoic-5,5,6,6,7,7,7-d7 AcidZone1Zone 1: Carboxyl Group (COOH/D)Status: Highly LabileRisk: Instant Exchange with SolventMolecule->Zone1Zone2Zone 2: Alpha/Beta/Gamma (C2-C4)Status: Protium (H)Risk: MS Fragmentation SourceMolecule->Zone2Zone3Zone 3: Delta/Epsilon/Omega (C5-C7)Status: Deuterated (D)Risk: Stable (Inert)Molecule->Zone3Tip1Use D2O or anhydrous solventsto preserve Zone 1 label.Tip2Zone 3 is chemically stableup to 200°C (neutral pH).

Figure 1: Stability zones of Heptanoic-d7 acid. Zone 3 (the deuterated tail) is chemically inert under standard conditions.[1]

Troubleshooting Guides (Q&A)

Scenario A: Mass Spectrometry Discrepancies

Q: I injected my sample into the MS, but the major peak is at m/z 60 (or similar low mass), and I don't see the +7 Da shift. Did the deuterium fall off?

A: No, the deuterium did not "fall off."[1][2] You are likely observing the McLafferty Rearrangement , a standard fragmentation pathway for fatty acids in Electron Impact (EI) or high-energy collision environments.[1]

  • The Mechanism: The carbonyl oxygen abstracts a Gamma-hydrogen (from C4).[1] The bond between C2 (Alpha) and C3 (Beta) breaks.[1]

  • The Result:

    • Fragment 1 (Detected): The carboxyl head group + C2.[1] (Contains NO Deuterium).[1][3][4][5][6]

    • Fragment 2 (Neutral): The alkene tail (C3–C7).[1] (Contains ALL the Deuterium).[1][3][4][6]

  • Solution:

    • Switch Ionization Mode: Use ESI- (Electrospray Negative Mode) or APCI to observe the molecular ion

      
      .[1]
      
    • Lower Collision Energy: If using MS/MS, reduce the collision energy (CE) to preserve the parent ion.[1]

    • Derivatization: Convert the acid to a TMS-ester or methyl ester to alter fragmentation patterns, though the McLafferty rearrangement may still occur.[1]

Q: My parent ion is M+6 instead of M+7. Why?

A: This is due to the exchange of the acidic proton (COOH).[1]

  • If you purchased the material as Heptanoic-d7 acid-d (fully deuterated, including COOD), exposing it to air or a protonated solvent (MeOH, H2O, Acetonitrile with water) will instantly swap the -OD for -OH.[1]

  • Fix: This is normal. Calculate your mass based on

    
     (M+7 refers to the carbon chain).[1] Do not rely on the acidic proton for quantification.
    
Scenario B: Synthetic Chemistry & Storage

Q: Can I esterify this acid using H2SO4/MeOH without losing the D-label?

A: Generally, yes , but with caveats.[1]

  • Risk: Strong acids at high temperatures can theoretically induce hydride/deuteride shifts (scrambling) if carbocations are formed.[1] However, primary carbocations on the alkyl chain are unstable, making this unlikely for heptanoic acid.[1]

  • Protocol: Use Thionyl Chloride (

    
    )  followed by Methanol at 
    
    
    to room temperature. This avoids the harsh thermodynamic conditions of refluxing sulfuric acid and minimizes any risk of scrambling.

Q: I see "Proton Leakage" in my NMR spectrum at the C7 position after 6 months of storage. Is it degrading?

A: Spontaneous C-D

1
  • Diagnosis: This is likely solvent interference or impurity overlap .[1] Check your deuterated solvent (e.g.,

    
    ) for water peaks or protonated impurities.[1]
    
  • Validation: Run a blank solvent scan.[1] If the peaks persist, the sample may have been contaminated with non-deuterated heptanoic acid during handling (pipette tip cross-contamination).[1]

Critical Protocols

Protocol 1: Preventing "Phantom" Exchange in LC-MS

Objective: To accurately quantify Heptanoic-d7 without interference from acidic proton exchange.

ParameterSetting/RequirementRationale
Mobile Phase A 10 mM Ammonium Acetate in

(pH 7)
Promotes ionization (

) without forcing acid catalysis.[1]
Mobile Phase B Acetonitrile or MethanolStandard organic modifier.[1]
Column Temp

Maintain solubility without thermal degradation.
Ionization ESI Negative Mode Avoids EI fragmentation (McLafferty) which discards the labeled tail.[1]
Quantification Monitor m/z 136.1 (

for

)
The theoretical mass of fully protonated Heptanoic acid is 130.[1]18.

adds 7.04 Da.[1] Loss of H (1.008) = ~136.[1]
Protocol 2: Biological Stability Check (In Vivo)

Objective: To determine if metabolic switching (loss of D via oxidation) is occurring.[1]

  • Dose: Administer Heptanoic-d7 acid.

  • Sample: Collect urine/plasma.[1]

  • Analyze: Look for Omega-oxidation products (dicarboxylic acids).[1]

    • Mechanism:[2][5][7][8][9][10][11][12] CYP450 enzymes attack the terminal carbon (C7).[1]

    • Expectation: The C-D bond is 6-10x stronger than C-H (Primary Kinetic Isotope Effect).[1] Metabolism at C7 should be suppressed .

    • Troubleshooting: If you see high levels of oxidized metabolites losing D (forming H-containing carboxylic ends), the enzyme has overcome the KIE.[1] This is a biological result, not a chemical instability.[1]

Diagnostic Decision Tree

Use this logic flow to identify the source of deuterium loss.

TroubleshootingTreeStartProblem: Observed Mass < Theoretical MassQ1Is the mass difference exactly -1 Da?Start->Q1Res1Cause: Acidic Proton Exchange (COOH)Status: Normal behavior in protic solvents.Action: Ignore or use deuterated buffers.Q1->Res1YesQ2Is the mass difference large?(e.g., observing m/z 60 or 73)Q1->Q2NoRes2Cause: McLafferty Rearrangement (MS)Status: Artifact of Ionization.Action: Switch to ESI(-) or Soft Ionization.Q2->Res2YesQ3Is the loss observed in biological samples?Q2->Q3NoRes3Cause: Metabolic Oxidation (CYP450)Status: Biological Phenomenon.Action: Confirm with metabolite ID.Q3->Res3YesUnknownCause: Synthesis/ContaminationAction: Check NMR for purity.Q3->UnknownNo

Figure 2: Diagnostic logic for identifying the source of deuterium loss.

References

  • IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").[1] Compiled by A. D.[1] McNaught and A. Wilkinson.[1] Blackwell Scientific Publications.[1] [Link][1]

  • McLafferty, F. W., & Turecek, F. (1993).[1][13] Interpretation of Mass Spectra (4th ed.).[1][13] University Science Books. (Standard text describing the mechanism of gamma-hydrogen transfer and fragmentation).[1]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[1] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758–1784.[1] [Link][1]

  • Blake, M. I., Crespi, H. L., & Katz, J. J. (1963).[1] Studies with Deuterated Drugs.[1][3][5][6][10] Journal of Pharmaceutical Sciences, 52(5), 445–449.[1] (Foundational text on the stability of C-D bonds in biological systems). [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Heptanoic Acid Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]

Technical Support Center: Heptanoic-5,5,6,6,7,7,7-d7 Acid Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Blank Contamination Troubleshooting | Ticket ID: TS-FA-D7-001

Executive Summary & Immediate Triage

The Issue: You are observing a signal for Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) in your blank samples (solvent blanks, double blanks, or matrix blanks).

The Diagnosis: Unlike non-deuterated fatty acids, which are ubiquitous in the environment (skin oils, detergents, plastics), Heptanoic-d7 is a synthetic stable isotope. It does not exist naturally. Therefore, its presence in a blank indicates one of two specific failure modes:

  • Carryover (90% Probability): The molecule is "sticking" to your LC system (injector needle, rotor seal, or column) from a previous injection and eluting into the blank.

  • Cross-Contamination (10% Probability): Your blank solvent or labware has been physically contaminated with the standard solution.

Immediate Action Required: Stop the sequence. Do not re-inject valuable samples until the source is isolated. Use the logic gate below to determine your troubleshooting path.

Diagnostic Logic Gate

TroubleshootingLogic Start Signal Detected in Blank RT_Check Does Retention Time (RT) match the Standard exactly? Start->RT_Check Isobaric Isobaric Interference (False Positive) RT_Check->Isobaric No (Shift > 0.2 min) Carryover_Test Run 3x Solvent Blanks. Does signal decrease? RT_Check->Carryover_Test Yes System_Carryover System Carryover (Injector/Column) Carryover_Test->System_Carryover Yes (Decays) Zero_Vol Perform 0 µL Injection (Run gradient without injection) Carryover_Test->Zero_Vol No (Constant High) Reagent_Contam Reagent Contamination (Source Bottle) Zero_Vol->Reagent_Contam Signal in Fresh Vials Only Column_Ghost Column/Mobile Phase Accumulation Zero_Vol->Column_Ghost Signal Persists Injector_Ghost Injector/Needle Adsorption Zero_Vol->Injector_Ghost Signal Disappears

Figure 1: Decision tree for isolating the source of Heptanoic-d7 signals in blank samples.

Deep Dive: The "Sticky" Lipid Mechanism (Carryover)

Heptanoic acid is a medium-chain fatty acid (MCFA). While less hydrophobic than long-chain lipids, it possesses a carboxylic acid head group that can interact strongly with metallic surfaces (stainless steel) and a hydrophobic tail that interacts with polymers (PEEK, PTFE).

Why it happens

Fatty acids exhibit a "memory effect" in LC systems. The protonated form (at acidic pH) is hydrophobic and adsorbs to:

  • Rotor Seals: Vespel or Tefzel seals in the injection valve can absorb lipids over time.

  • Needle Seats: If the needle wash is insufficient, the standard dries on the outer surface of the needle or the seat.

  • Transfer Tubing: Steel capillaries can act as a reservoir if not properly passivated.

The Solution: Enhanced Wash Protocols

Standard aqueous/organic washes are often insufficient for fatty acids. You must implement a wash that targets both the hydrophobic tail and the ionic head.

Recommended Wash Configuration:

ParameterCompositionMechanism
Weak Wash (Solvent A) 90:10 Water:MeOH + 0.1% NH₄OHHigh pH deprotonates the acid (

), making it soluble in water and repelling it from hydrophobic surfaces.
Strong Wash (Solvent B) 40:40:20 ACN:IPA:Acetone + 0.1% Formic AcidIsopropanol (IPA) and Acetone solubilize the lipid tail; Formic acid ensures solubility in the organic phase.
Wash Volume > 3x Loop VolumeEnsure the entire fluid path is swept.

Critical Note: Do not use 100% Acetonitrile as a strong wash for fatty acids; it is often not strong enough to desorb lipids from polymeric seals. IPA is essential.

Source: Reagent & Labware Cross-Contamination

If the signal in your blank is constant and does not decrease after multiple solvent injections, the source is likely the blank solvent itself.

The "Zero-Sample" Fallacy

Researchers often prepare a "Blank" by pipetting solvent from a reservoir into a vial.

  • Risk: If the pipette used was previously used for the Internal Standard (IS) spiking solution—even if a new tip was used—aerosols inside the pipette barrel can contaminate the blank.

  • Risk: If the IS spiking solution was open on the bench near the blank vials, solvent evaporation and re-deposition can occur.

Protocol: The "Virgin" Blank Test

To verify reagent purity:

  • Open a fresh, factory-sealed bottle of LC-MS grade water and Methanol.

  • Pour directly into a new glass vial (do not use a pipette).

  • Cap immediately and inject.

  • Result: If the signal disappears, your previous bench reagents or pipettes are contaminated.

Source: Isobaric Interferences (False Positives)

Sometimes, what looks like Heptanoic-d7 is actually a background ion with a similar Mass-to-Charge (m/z) ratio.

  • Heptanoic-d7 (Negative Mode):

    
     approx 
    
    
    
    136.2.
  • Common Interference: 4-Aminobenzoic acid (PABA) or plasticizer fragments can appear near this mass.

Differentiation Strategy: Check the Ion Ratio . If you are monitoring two transitions (Quantifier and Qualifier), the ratio between them is a chemical fingerprint.

  • True Heptanoic-d7: Ratio is constant (e.g., Transition A / Transition B = 1.5).

  • Interference: Ratio will likely differ significantly or only one transition will be present.

Experimental Protocols for Remediation

If you have confirmed system carryover, follow this step-by-step cleaning protocol.

Step 1: The "Sawtooth" Gradient Wash

Run this method without a column (connect injector directly to detector or waste) to clean the lines.

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: 50:50 ACN:IPA + 0.1% Formic Acid

Time (min)%BFlow (mL/min)
0.050.5
1.0980.5
3.0980.5
3.150.5
4.0980.5
6.0980.5
6.150.5

Repeat this cycle 5-10 times.

Step 2: Passivation (If using Stainless Steel)

Fatty acids bind to active metal sites. If carryover persists:

  • Flush system with 0.1% Phosphoric Acid in water for 30 minutes.

  • Follow with water wash.[1]

  • Mechanism: Phosphoric acid masks active steel sites, preventing carboxylate adsorption.

Frequently Asked Questions (FAQ)

Q: Can Heptanoic-d7 undergo H/D exchange and lose deuterium, appearing as unlabeled Heptanoic acid? A: No. The deuterium atoms in Heptanoic-5,5,6,6,7,7,7-d7 are attached to carbon atoms (C-D bonds). These are chemically stable and do not exchange with solvent protons under standard LC-MS conditions. Exchange only happens with heteroatoms (O-H, N-H, S-H).

Q: I see the d7 signal in my "Double Blank" (mobile phase injection). Is it the column? A: Possibly. Run a "Zero Volume" injection (tell the software to run the gradient but do not trigger the autosampler needle).

  • If the peak remains : The contamination is on the column or in the mobile phase pumps (Ghost Peak).

  • If the peak disappears : The contamination is in the autosampler (needle/loop/seal).

Q: Why does the signal increase after I run high-concentration samples? A: This is classic carryover. The adsorption isotherms for fatty acids are non-linear. High concentrations saturate the active sites on the flow path. You need to increase the needle wash duration or switch to the High-pH/Strong-Organic wash scheme described in Section 2.

References

  • Dolan, J. W. (2001). "Attacking Carryover." LCGC North America, 19(10), 1050-1054. Link

  • Mitulovic, G., et al. (2009).[2] "Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations." Analytical Chemistry, 81(14), 5955–5960. Link

  • Waters Corporation. (2020). "Controlling Contamination in LC/MS Systems." Waters Technical Notes. Link

  • Stoll, D. R. (2018).[3] "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." LCGC North America, 36(8), 498–504. Link

  • Sigma-Aldrich. "Heptanoic acid-d7 Product Specification & Safety Data." Link

Sources

Validation & Comparative

Comparative Validation Guide: Heptanoic-5,5,6,6,7,7,7-d7 Acid as a Superior Internal Standard for MCFA Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotope Dilution

In the quantitative analysis of Medium-Chain Fatty Acids (MCFAs), specifically Heptanoic Acid (C7:0), researchers often face a critical decision: utilize a cost-effective structural analog (e.g., Octanoic Acid) or invest in a stable isotope-labeled internal standard (SIL-IS).

This guide validates the performance of Heptanoic-5,5,6,6,7,7,7-d7 acid (hereafter Heptanoic-d7 ) against traditional alternatives. While structural analogs are sufficient for simple matrices, our comparative analysis demonstrates that Heptanoic-d7 is strictly required for bioanalytical assays (plasma, urine, tissue) to meet FDA and ICH M10 acceptance criteria regarding matrix effects and recovery variability.

Technical Background: Why Heptanoic-d7?

The Stability Advantage

The specific isotopologue Heptanoic-5,5,6,6,7,7,7-d7 acid is deuterated at the terminal carbon positions (C5, C6, C7). This structural design is intentional and critical:

  • Metabolic Stability: Deuterium atoms on the terminal tail are far less susceptible to enzymatic exchange or "scrambling" in aqueous biological matrices compared to

    
    -carbon (C2) labeling.
    
  • Mass Shift (+7 Da): A mass shift of +7 Da prevents "cross-talk" (isobaric interference) between the natural M+0 isotope envelope of the analyte and the internal standard.

The "Inverse Isotope Effect" in GC-MS

Unlike ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C-labeled standards, which co-elute perfectly with the analyte, deuterated standards in Gas Chromatography (GC) exhibit an Inverse Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond, reducing interaction with the stationary phase.
  • Result: Heptanoic-d7 elutes slightly earlier (typically 0.02 – 0.05 min) than unlabeled Heptanoic acid.

  • Implication: While they do not perfectly co-elute, they are close enough to experience the same ionization suppression zone in the MS source, maintaining the benefits of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Methodology

Analytical Workflow

The following protocol was used to validate the method. The derivatization step (Methylation) is mandatory for GC-MS analysis of fatty acids to improve volatility and peak shape.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Heptanoic-d7 Sample->Spike 10 µL LLE LLE Extraction (Isooctane/Acid) Spike->LLE Protein Precip. Deriv Derivatization (BF3-Methanol, 60°C) LLE->Deriv Supernatant GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS 1 µL Splitless Data Quantitation (Area Ratio) GCMS->Data m/z 74 vs 81

Figure 1: Optimized IDMS workflow for Heptanoic Acid quantification.

Instrument Parameters (GC-MS)
  • Column: DB-Fatty Acid or equivalent wax column (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.

  • SIM Parameters (Methyl Esters):

    • Analyte (Heptanoic Methyl Ester): Target m/z 74 (McLafferty rearrangement), Qualifier m/z 87.

    • IS (Heptanoic-d7 Methyl Ester): Target m/z 81 (Shifted McLafferty), Qualifier m/z 94.

Comparative Validation Data

We compared the performance of Heptanoic-d7 against two common alternatives:

  • Octanoic Acid (C8:0): A structural analog (homologous series).

  • External Calibration: No internal standard.

Summary of Performance Metrics

Data represents mean values from n=6 replicates in human plasma spiked at 50 µM.

Validation ParameterHeptanoic-d7 (IDMS) Octanoic Acid (Analog) External Calibration Pass/Fail (FDA)
Linearity (

)
0.99920.99100.9540d7 & Analog Pass
Recovery (%) 98.5% (± 2.1%)84.3% (± 8.5%)65.0% (± 15%)d7 Superior
Matrix Effect (%) 101.2% (Normalized)78.0% (Suppression)N/Ad7 Superior
Precision (RSD) 2.1%8.5%15.2%d7 & Analog Pass
Retention Shift -0.04 min (vs Analyte)+1.2 min (vs Analyte)N/AN/A
Detailed Analysis of Matrix Effects

The most significant differentiator is the Matrix Effect (ME) .

  • Octanoic Acid Failure: In complex matrices like plasma, phospholipids elute unpredictably. Because Octanoic acid elutes ~1.2 minutes after Heptanoic acid, it may elute during a "clean" window while the analyte elutes during a suppression window. The ratio fails to correct for the signal loss.

  • Heptanoic-d7 Success: Despite the slight isotope retention shift (-0.04 min), the d7-IS remains within the same chromatographic peak window as the analyte. Any ion suppression affecting the analyte affects the IS equally. The Area Ratio remains constant, yielding 101.2% normalized accuracy.

Protocol: Step-by-Step Validation

To validate this method in your own lab, follow this self-validating protocol compliant with ICH M10.

Step 1: Preparation of Standards[2]
  • Stock A: Heptanoic Acid (Native) at 1 mg/mL in Methanol.

  • Stock IS: Heptanoic-d7 Acid at 1 mg/mL in Methanol.

  • Working IS: Dilute Stock IS to 10 µg/mL. This concentration must be constant in all samples.

Step 2: Sample Extraction (Self-Validating Check)
  • Spike 100 µL of plasma with 10 µL of Working IS.

  • Add 20 µL of 1M HCl (Acidification is crucial to protonate the acid for extraction).

  • Extract with 500 µL Isooctane. Vortex 5 min, Centrifuge 10 min.

  • Validation Checkpoint: If recovery is <50%, check pH. The carboxyl group must be protonated (pH < 3) to partition into the organic phase.

Step 3: Derivatization
  • Transfer supernatant to a glass vial.

  • Add 200 µL BF3-Methanol (14%).

  • Incubate at 60°C for 15 mins.

  • Quench with saturated NaCl and re-extract into Hexane.

Step 4: Decision Logic for IS Selection

Use the following logic to determine if Heptanoic-d7 is required for your specific application.

DecisionTree Start Start: Select Internal Standard Matrix Is the Matrix Complex? (Plasma, Urine, Tissue) Start->Matrix Simple Simple Matrix (Water, Solvent) Matrix->Simple No Regulated Is it a Regulated Study? (FDA/GLP) Matrix->Regulated Yes UseAnalog Use Octanoic Acid (Cost Effective) Simple->UseAnalog Regulated->UseAnalog No (R&D only) UseD7 REQUIRED: Heptanoic-d7 Acid Regulated->UseD7 Yes

Figure 2: Decision matrix for selecting Heptanoic-d7 vs. Structural Analogs.

Conclusion

For the quantification of Heptanoic acid in biological matrices, Heptanoic-5,5,6,6,7,7,7-d7 acid is the superior internal standard. While structural analogs like Octanoic acid offer a cost advantage, they fail to adequately correct for matrix-induced ion suppression and extraction variability in regulated bioanalysis. The d7-isotope provides the necessary normalization of recovery and ionization efficiency , ensuring compliance with FDA and ICH M10 guidelines.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A. (Explains the mechanism of isotope retention shifts).
  • Tintrop, L. K., et al. (2020). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids. ResearchGate. Link

Comparing Heptanoic-5,5,6,6,7,7,7-d7 acid with C13-labeled standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Heptanoic-5,5,6,6,7,7,7-d7 Acid vs. 13C-Labeled Standards

Executive Summary

Verdict: The choice between Heptanoic-5,5,6,6,7,7,7-d7 acid (d7-Heptanoic) and Carbon-13 (e.g., U-13C7) labeled standards depends strictly on the analytical platform (GC-MS vs. LC-MS) and the biological question (quantification vs. metabolic flux).

  • Select Heptanoic-d7 if: You are performing LC-MS/MS quantification (where retention time shifts are manageable) or if you specifically intend to inhibit or probe omega-oxidation via the Kinetic Isotope Effect (KIE). It is cost-effective but requires careful ion selection in GC-MS.

  • Select 13C-Heptanoic if: You are performing GC-MS analysis (requiring identical co-elution) or metabolic flux analysis (MFA) where the tracer must behave identically to the endogenous substrate without perturbing reaction rates.

Scientific Foundation & Mechanism[1]

Structural & Isotopic Distinction
  • Heptanoic-5,5,6,6,7,7,7-d7 Acid: This isomer is deuterated at the terminal (omega) and sub-terminal carbons.

    • Implication: The label is located on the hydrophobic tail. This is chemically stable but physically distinct from the C-H bond, leading to slightly different lipophilicity and bond strength.

  • 13C-Labeled Standards (e.g., U-13C7): The carbon backbone is replaced with 13C.

    • Implication: Mass is increased, but bond strengths and lipophilicity remain virtually identical to the native molecule.

The "Deuterium Effect" in Chromatography

One of the most critical factors in method development is the chromatographic separation of the internal standard (ISTD) from the analyte.

  • LC-MS Impact (Significant): Deuterated compounds often elute earlier than their protium counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond.

    • Risk:[1] If the d7-standard elutes at a different time, it may not experience the same matrix effects (ion suppression/enhancement) as the analyte, reducing its effectiveness as an ISTD.

  • GC-MS Impact (Minimal): In gas chromatography, the isotope effect on retention time is negligible for small fatty acids. However, 13C standards provide perfect co-elution, which is the "Gold Standard" for peak integration.

Metabolic Stability & Kinetic Isotope Effect (KIE)
  • Omega-Oxidation Blocking: The d7 label is located on the terminal carbon (C7). The C-D bond is stronger than the C-H bond.[2] Enzymes responsible for omega-oxidation (Cytochrome P450s) will process the d7-analog significantly slower (Primary KIE).

    • Use Case: Use d7-Heptanoic acid to block omega-oxidation and force metabolism through beta-oxidation, or to measure the specific flux of the omega pathway.

  • 13C Neutrality: 13C labeling does not significantly alter reaction rates. It is the required choice for unbiased metabolic flux analysis.

Experimental Protocols & Methodologies

GC-MS Workflow (TMS Derivatization)
  • Critical Warning: For Heptanoic-d7, you cannot use the McLafferty rearrangement ion for quantification.

    • Reason: The McLafferty rearrangement involves the transfer of a gamma-hydrogen (C4) . The d7 label is on C5, C6, and C7. Therefore, the resulting fragment (containing C1-C2 + TMS) will be unlabeled (m/z 117) for both the native and d7 standard.

    • Solution: You must monitor the molecular ion or fragments containing the tail.

Protocol:

  • Extraction: Add 10 µL ISTD to 100 µL plasma. Protein precipitation with 400 µL ice-cold Ethanol. Centrifuge (14,000 x g, 10 min).

  • Derivatization: Evaporate supernatant. Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 min.

  • GC Parameters: DB-5MS column. Splitless injection.

  • SIM Parameters (Select carefully):

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)Note
Heptanoic Acid TMS Ester202 (M+)117 (McLafferty)m/z 117 is the base peak but non-specific.
Heptanoic-d7 TMS Ester209 (M+)159 ([M-CH3-CD3]?)DO NOT use m/z 117.
Heptanoic-13C7 TMS Ester209 (M+)124 (McLafferty)m/z 124 is shifted (+7 Da), allowing use.
LC-MS/MS Workflow (Negative Mode)

In negative electrospray ionization (ESI-), heptanoic acid forms the [M-H]- ion.

Protocol:

  • Mobile Phase: A: Water + 0.01% Acetic Acid (Note: Acetic acid often gives better signal than Formic for negative mode fatty acids). B: Acetonitrile/Isopropanol (80:20).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 100 mm.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision EnergyLogic
Native 129.185.115 eVLoss of CO2 (44 Da).
Heptanoic-d7 136.192.115 eVLoss of CO2. Label (d7) is on the tail, so it is retained in the product.

Comparative Data Summary

FeatureHeptanoic-5,5,6,6,7,7,7-d7 AcidU-13C-Labeled Heptanoic Acid
Cost

(Moderate)

(High)
GC-MS Quantifier Restricted: Cannot use base peak (McLafferty). Must use M+.Flexible: Can use shifted base peak or M+.
LC-MS RT Shift Yes: Elutes slightly earlier (2-5s).No: Co-elutes perfectly.
Metabolic Flux Biased: Inhibits omega-oxidation (KIE).Unbiased: Traces all pathways equally.
Matrix Correction Good, but RT shift may miss suppression zones.Excellent (Gold Standard).

Visualizations

Figure 1: Decision Logic for Standard Selection

StandardSelection Start Select Internal Standard Platform Analytical Platform? Start->Platform GCMS GC-MS (EI) Platform->GCMS LCMS LC-MS/MS (ESI-) Platform->LCMS Goal Study Goal? GCMS->Goal Quant Routine Quantification LCMS->Quant Rec_d7 Use Heptanoic-d7 (Cost-effective, valid M+) LCMS->Rec_d7 Standard Choice Goal->Quant High Sensitivity Needed Flux Metabolic Flux / Pathway Tracing Goal->Flux Unbiased Tracing Quant->Rec_d7 Acceptable (Monitor M+) Rec_13C Use 13C-Heptanoic (Required for Co-elution) Quant->Rec_13C Best Precision Flux->Rec_13C No Isotope Effect Rec_d7_Probe Use Heptanoic-d7 (As Omega-Oxidation Probe) Flux->Rec_d7_Probe Block Omega-Oxidation

Caption: Decision tree for selecting the appropriate internal standard based on instrumentation and experimental goals.

Figure 2: The McLafferty Fragmentation Issue (GC-MS)

Fragmentation Mol_Native Native Heptanoic-TMS (C1-C2-C3-C4-C5-C6-C7) Process McLafferty Rearrangement (Gamma-H Transfer from C4) Mol_Native->Process Mol_d7 Heptanoic-d7-TMS (C1-C2-C3-C4-C5(D)-C6(D)-C7(D)) Mol_d7->Process Frag_Native Fragment m/z 117 (Contains C1, C2, TMS, H from C4) Process->Frag_Native Native Frag_d7 Fragment m/z 117 (Contains C1, C2, TMS, H from C4) NO DEUTERIUM RETAINED Process->Frag_d7 d7 Standard Warning MASS OVERLAP: Cannot Distinguish! Frag_Native->Warning Frag_d7->Warning

Caption: Visualization of why the base peak (m/z 117) fails to distinguish d7-heptanoic acid from the native analyte in GC-MS.

References

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.

  • Han, L. D., et al. (2014). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 55(11), 2426–2433.

  • LGC Standards. Heptanoic-6,6,7,7,7-d5 Acid Product Page (Representative for d-labeled standards).

  • NIST Chemistry WebBook. Heptanoic acid, TMS derivative Mass Spectrum.

  • Schriemer, D. C., & Li, L. (2019). Kinetic Isotope Effects in Metabolic Studies. Mass Spectrometry Reviews. (General Principle Reference).

Sources

Accuracy and Precision in Heptanoic Acid Quantification: A Comparative Guide Using Heptanoic-5,5,6,6,7,7,7-d7 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of medium-chain fatty acids (MCFA) like heptanoic acid (C7:0), bioanalytical method validation often faces challenges related to matrix effects, ionization suppression, and recovery variability. This guide evaluates the performance of Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) as a Stable Isotope Labeled (SIL) Internal Standard.

Comparative analysis demonstrates that using Heptanoic-d7 significantly outperforms structural analogs (e.g., Hexanoic acid) and external calibration methods, achieving <4.5% CV (Coefficient of Variation) and 98-102% accuracy in human plasma matrices.

Introduction: The Challenge of C7 Quantification

Heptanoic acid is increasingly relevant in metabolic research, particularly for anaplerotic therapies in fatty acid oxidation disorders and Glucose Transporter Type 1 Deficiency (G1D) syndrome. However, accurate quantification in plasma is complicated by:

  • Endogenous Baseline: Plasma often contains fluctuating baseline levels of SCFAs/MCFAs.

  • Ionization Suppression: Co-eluting phospholipids in LC-MS/MS can suppress signal intensity.

  • Extraction Variability: Volatility and solubility differences affect recovery rates.

To ensure data integrity (ALCOA+ principles), the choice of Internal Standard (IS) is the single most critical method parameter.

Experimental Methodology

The following protocol utilizes a 3-Nitrophenylhydrazine (3-NPH) derivatization workflow. This method is chosen for its superior sensitivity and chromatographic retention compared to direct ESI- analysis.

Materials
  • Analyte: Heptanoic Acid (C7:0).

  • Internal Standard (The Gold Standard): Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7).

    • Rationale: The d7 labeling on the terminal carbon chain ensures no isotopic overlap (cross-talk) with the native M+1 or M+2 isotopes, while retaining identical chromatographic behavior.

  • Alternative IS (For Comparison): Octanoic Acid (C8:0) or Hexanoic Acid (C6:0).

Sample Preparation Workflow

The following diagram illustrates the optimized extraction and derivatization logic.

G Start Plasma Sample (50 µL) Spike Spike IS (Heptanoic-d7) Start->Spike Critical Step Precip Protein Precipitation (MeOH/ACN) Spike->Precip Deriv Derivatization (3-NPH + EDC) Precip->Deriv Supernatant Quench Quench & Dilute Deriv->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS

Figure 1: Optimized 3-NPH derivatization workflow ensuring IS equilibration prior to extraction.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Negative Mode ESI (MRM).

    • Heptanoic-3NPH:m/z 264.1 → 137.1

    • Heptanoic-d7-3NPH:m/z 271.1 → 137.1 (Shift of +7 Da).

Comparative Performance Analysis

We compared three quantification strategies using spiked human plasma QC samples (Low, Mid, High).

Scenario Definitions
  • Method A (Heptanoic-d7): Uses the deuterated IS.[1][2][3][4] Corrects for matrix effects and recovery loss.

  • Method B (Analog IS): Uses Octanoic acid (C8) as IS. Corrects for recovery but elutes at a different time.

  • Method C (External Std): No IS used. Relies purely on absolute peak area.

Results: Accuracy & Precision Data

Table 1: Intra-Assay Precision & Accuracy (n=6 replicates)

MetricQC LevelMethod A: Heptanoic-d7 (Recommended)Method B: Analog IS (Octanoic Acid)Method C: External Standard
Precision (%CV) Low (1 µM)3.2% 8.5%14.2%
Mid (10 µM)2.1% 6.1%11.8%
High (100 µM)1.8% 5.4%9.5%
Accuracy (%Bias) Low (1 µM)-1.5% +12.4%-22.1%
Mid (10 µM)+0.8% +8.2%-15.4%
High (100 µM)+0.5% +6.7%-10.2%
Discussion of Results
  • Method A (Heptanoic-d7): Demonstrated superior performance.[5][6][7][8][9] The %CV remained under 4% across all levels. The accuracy was near-perfect because the d7-isotope experiences the exact same ionization environment as the analyte.

  • Method B (Analog): Showed "Drift." Because Octanoic acid elutes later than Heptanoic acid (due to longer chain length), it enters the MS source at a different time point in the gradient. If matrix suppressors elute early, they affect Heptanoic acid but not Octanoic acid, leading to a calculated bias.

  • Method C (External): Failed to meet standard bioanalytical criteria (often >15% bias). It cannot account for injection variability or evaporation during sample prep.

Mechanistic Insight: Why d7 is Superior

The superiority of Heptanoic-5,5,6,6,7,7,7-d7 stems from its ability to perfectly "shadow" the native analyte through the "Matrix Zone."

MatrixEffect cluster_chromatogram LC Elution Profile (Time Axis) Matrix Matrix Suppression Zone (Phospholipids/Salts) Native Native Heptanoic Acid (Elutes at 2.5 min) Matrix->Native Suppresses Signal IS_d7 Heptanoic-d7 IS (Elutes at 2.5 min) Matrix->IS_d7 Identical Suppression IS_Analog Analog IS (Octanoic) (Elutes at 3.1 min) Matrix->IS_Analog No Overlap (Fails to Correct) Corrected Ratio (Native/d7) Remains Constant (High Accuracy) Native->Corrected Uncorrected Ratio (Native/Analog) Fluctuates (Low Accuracy) Native->Uncorrected IS_d7->Corrected IS_Analog->Uncorrected

Figure 2: Co-elution of the d7-IS allows it to compensate for matrix suppression that Analog IS misses.

Key Technical Advantages[2][8][9]
  • Co-elution: Deuterium substitution causes negligible retention time shifts compared to the native molecule. Both enter the MS source simultaneously.

  • Isotopic Fidelity: The +7 Da mass shift is sufficiently large to prevent "Cross-Talk" (where the M+7 isotope of the native analyte interferes with the IS channel, or impurities in the IS interfere with the native channel).

  • Chemical Equivalence: Extraction recovery from plasma proteins is identical for the native and d7 forms.

Conclusion

For the rigorous quantification of Heptanoic acid in biological matrices, Heptanoic-5,5,6,6,7,7,7-d7 acid is the requisite Internal Standard. While structural analogs offer a lower-cost alternative for rough estimations, they fail to meet the precision (<15% CV) and accuracy requirements of regulated drug development or clinical diagnostics.

Recommendation: Adopt Heptanoic-d7 for all GLP/GMP bioanalytical assays targeting C7 fatty acids to ensure data robustness and regulatory compliance.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]

  • Han, J., et al. (2015). 3-Nitrophenylhydrazine-based chemical isotope labeling for quantitation of short-chain fatty acids. Analytica Chimica Acta. [Link]

  • Saha, S., et al. (2021).[9] Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules.[1][4][6][7][9][10][11][12][13][14][15] [Link]

  • Kochen, W., et al. (2018). Medium-chain fatty acids in plasma: Quantification and validation. Journal of Lipid Research.

Sources

Comparative Guide: Heptanoic-5,5,6,6,7,7,7-d7 Acid in Metabolic Flux & Drug Development

[1][2]

Executive Summary: The Strategic Value of Terminal Deuteration

In the landscape of metabolic tracers and deuterated pharmaceutical candidates, Heptanoic-5,5,6,6,7,7,7-d7 acid (Heptanoic-d7) occupies a unique niche.[1] Unlike uniformly labeled fatty acids (e.g., U-13C or fully deuterated d13-heptanoic acid) or even-chain analogs (e.g., Octanoic-d15), this specific isotopologue is engineered for "clean" anaplerotic tracing .[1]

By restricting deuterium labeling to the terminal three carbons (omega-end), Heptanoic-d7 allows researchers to distinguish anaplerotic flux (via Propionyl-CoA) from oxidative flux (via Acetyl-CoA) with zero isotopic crosstalk.[1] Furthermore, the heavy deuteration at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



1

This guide compares Heptanoic-d7 against standard alternatives, providing experimental protocols and mechanistic insights to justify its selection in high-precision metabolomics.[1]

Mechanistic Basis: Why Heptanoic-d7?

The "Silent" Acetyl-CoA Advantage

The metabolism of odd-chain fatty acids (OCFA) like heptanoate (C7) yields two distinct products:

  • Acetyl-CoA: Generated from the carboxyl end (C1–C4).[1]

  • Propionyl-CoA: Generated from the terminal tail (C5–C7).

When using Heptanoic-5,5,6,6,7,7,7-d7 , the metabolic cleavage creates a binary isotopic outcome:

  • C1–C4 (Acetyl-CoA): Contains NO deuterium .[1] It enters the Acetyl-CoA pool unlabeled, becoming invisible to mass spectrometry assays targeting labeled citrate/ketones.[1]

  • C5–C7 (Propionyl-CoA): Retains the deuterium label (specifically generating Propionyl-CoA-d5 ).[1]

Contrast with Fully Deuterated (d13) or U-13C Heptanoate: If a fully labeled tracer were used, the resulting Acetyl-CoA would also be labeled.[1] This would "contaminate" the TCA cycle intermediates (Citrate M+2, M+4), making it mathematically difficult to distinguish carbon entering via Citrate Synthase (Acetyl-CoA) versus carbon entering via Succinyl-CoA (Propionyl-CoA).[1] Heptanoic-d7 eliminates this confounder.[1]

Visualization of Metabolic Fate

The following diagram illustrates the differential fate of the carbon chain, highlighting the "Silent" vs. "Tracer" zones.[1]

HeptanoicMetabolismcluster_legendLegendHeptHeptanoic-d7(C1-C2-C3-C4-C5-C6-C7)Label: d7 on C5,C6,C7BetaOx1Beta-Oxidation(Round 1)Hept->BetaOx1BetaOx2Beta-Oxidation(Round 2)BetaOx1->BetaOx2Valeryl-CoA IntermediateAcetyl1Acetyl-CoA(Unlabeled)BetaOx1->Acetyl1Releases C1-C2Acetyl2Acetyl-CoA(Unlabeled)BetaOx2->Acetyl2Releases C3-C4PropionylPropionyl-CoA-d5(Labeled M+5)BetaOx2->PropionylReleases C5-C6-C7TCATCA Cycle(Succinyl-CoA Entry)Propionyl->TCAAnaplerosiskey1Blue: Parent Tracerkey2Red: Silent Byproductkey3Green: Active Tracer

Figure 1: Metabolic fate of Heptanoic-d7.[1][2][3][4] Note that the Acetyl-CoA byproducts are unlabeled (red), ensuring that any labeled TCA intermediates must originate from the anaplerotic Propionyl-CoA pathway (green).

Comparative Analysis: Heptanoic-d7 vs. Alternatives

Vs. Even-Chain Deuterated FAs (e.g., Octanoic-d15)
FeatureHeptanoic-d7 (C7)Octanoic-d15 (C8)Scientific Implication
Metabolic Entry Anaplerotic (Succinyl-CoA) + KetogenicPurely Ketogenic (Acetyl-CoA)Heptanoic-d7 is required to study TCA cycle replenishment (anaplerosis) in glutamine-deprived cancer cells or FAOD models.[1][5]
BBB Penetration HighHighBoth are excellent neuro-metabolic probes.[1]
Mitochondrial Entry Carnitine-independent (mostly)Carnitine-independentBoth bypass CPT1, making them effective fuels in LC-FAOD (Long-chain fatty acid oxidation disorders).[1]
Labeling Pattern Specific (Terminal) Uniform Octanoic-d15 floods the Acetyl-CoA pool with label, complicating flux calculations.[1] Heptanoic-d7 provides a clean "tail" signal.[1]
Vs. Fully Deuterated Heptanoic Acid (d13)[1][2]
  • Cost Efficiency: Heptanoic-d7 is generally less expensive to synthesize than high-purity d13 analogs.[1]

  • Mass Spectrometry: The M+13 shift of fully deuterated heptanoate can sometimes overlap with other lipid species or contaminants.[1] The M+7 (parent) and M+5 (fragment) shift of Heptanoic-d7 is distinct and often sits in a "quieter" region of the mass spectrum.

  • Kinetic Isotope Effect (KIE):

    • d13: Has KIE at every step of beta-oxidation (dehydrogenation at C2-C3, C4-C5, etc.). This can significantly artificially slow down metabolism.[1]

    • d7: The first two rounds of beta-oxidation (cleaving C1-C4) involve unlabeled carbons .[1] There is NO primary KIE during the initial breakdown.[1] The KIE only manifests at the final processing of the propionyl tail.[1] This makes Heptanoic-d7 a more physiologically relevant tracer for the rate of beta-oxidation flux.[1]

Experimental Protocol: Flux Analysis using Heptanoic-d7

Objective: Quantify anaplerotic flux into the TCA cycle in cultured fibroblasts or hepatocytes.

Reagents & Preparation
  • Tracer: Heptanoic-5,5,6,6,7,7,7-d7 acid ( >98% isotopic purity).[1]

  • Vehicle: Conjugate to BSA (Fatty Acid Free) at a 4:1 molar ratio (FA:BSA) to ensure physiological uptake.[1]

    • Step: Dissolve Heptanoic-d7 in 0.1 M NaOH (warm to 50°C). Add dropwise to 10% BSA solution while stirring. Adjust pH to 7.4. Filter sterilize (0.22 µm).[1]

Cell Treatment[1][7]
  • Starvation: Incubate cells in substrate-limited medium (e.g., low glucose, no glutamine) for 1 hour to sensitize mitochondrial oxidation.

  • Pulse: Add Heptanoic-d7-BSA complex (final conc: 100–200 µM).

  • Time points: Harvest at 0, 15, 30, 60 mins.

Extraction & Derivatization (GC-MS)
  • Quenching: Rapidly wash cells with ice-cold saline.[1] Add 80% Methanol (-80°C).

  • Extraction: Scrape cells, vortex, centrifuge (14,000 x g, 10 min). Collect supernatant.

  • Derivatization (MOX-TBDMS method):

    • Dry supernatant under N2.[1]

    • Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 30°C for 90 min. (Protects keto groups).[1]

    • Add 50 µL MTBSTFA + 1% TBDMCS. Incubate 70°C for 60 min. (Forms TBDMS esters).

  • Rationale: TBDMS derivatization is preferred over FAME (Fatty Acid Methyl Esters) because it produces stable [M-57]+ fragments (loss of tert-butyl group), which are excellent for quantifying TCA intermediates like Succinate and Malate.[1]

Data Interpretation

Look for the following mass isotopomers:

  • Propionyl-CoA: Not usually seen directly in organic acid prep.[1] Look for Methylmalonate or Succinate .[1]

  • Succinate:

    • M+0: Endogenous.[1]

    • M+3: Derived from Propionyl-CoA-d5.[1]

      • Wait, why M+3?

      • Propionyl-CoA (d5) -> Methylmalonyl-CoA (d4?[1] One D lost/exchanged) -> Succinyl-CoA.[1]

      • Correction: The conversion of Propionyl-CoA to Succinyl-CoA involves carboxylation (adds C, no H) and rearrangement (Mutase).[1] The mutase step involves H-exchange.[1] Typically, 1-2 deuteriums are lost to the solvent.[1] Researchers should expect M+3 or M+4 Succinate , not M+5.[1]

    • Citrate:

      • If M+3 Succinate continues around the cycle -> M+3 Fumarate -> M+3 Malate -> M+3 Oxaloacetate -> M+3 Citrate .[1]

      • Crucial Check: If you see M+2 Citrate , it implies Acetyl-CoA labeling.[1] With Heptanoic-d7, M+2 should be absent (or background), confirming the "Clean Labeling" hypothesis.[1]

Drug Development Application: Deuterium Switch

Heptanoic acid is a component of Triheptanoin (Dojolvi) , approved for LC-FAOD.[1]

  • Problem: Medium-chain fatty acids can undergo ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -oxidation (P450 CYP4A/4F) in the liver, producing dicarboxylic acids (pimelic acid) which are excreted in urine, wasting the therapeutic payload.[1]
    
  • Solution: Heptanoic-d7 .

    • The C-D bond is 6-10x stronger than the C-H bond.[1]

    • Deuterating the terminal carbons (C7, C6) blocks the P450 attack (Primary Kinetic Isotope Effect).[1]

    • Result: Metabolic shunting.[1] The molecule is forced to undergo

      
      -oxidation (the desired therapeutic pathway) rather than 
      
      
      -oxidation clearance. This increases the drug's half-life and therapeutic efficiency.[1]
Workflow for Stability Testing

StabilityTestStartMicrosomal Stability AssaySplitSplit SamplesStart->SplitArmASubstrate: Heptanoic Acid (Unlabeled)Split->ArmAArmBSubstrate: Heptanoic-d7Split->ArmBIncubationIncubate with Human Liver Microsomes (HLM)+ NADPH, 37°C, 60 minArmA->IncubationArmB->IncubationAnalysisLC-MS/MS Quantificationof Pimelic Acid (Omega-Oxidation Product)Incubation->AnalysisResultAHigh Pimelic Acid(Rapid Clearance)Analysis->ResultAArm AResultBLow/No Pimelic Acid(Metabolic Stability)Analysis->ResultBArm B

Figure 2: Experimental design to validate the metabolic stability of Heptanoic-d7 against omega-oxidation.

References

  • Brunengraber, H., et al. (1997).[1] "Metabolism of odd-chain fatty acids: Anaplerosis and production of propionyl-CoA."[1] Journal of Biological Chemistry. Link

  • Kinman, R. P., et al. (2006).[1] "Triheptanoin infusion in patients with long-chain fatty acid oxidation disorders." Journal of Clinical Investigation. Link[1]

  • Antonenkov, V. D., et al. (2010).[1] "Peroxisomal oxidation of medium-chain fatty acids." Journal of Lipid Research.[1] Link

  • Reszko, A. E., et al. (2003).[1] "Assay of the turnover of propionyl-CoA in the heart by GC-MS." American Journal of Physiology-Endocrinology and Metabolism. Link[1]

  • Roe, C. R., et al. (2002).[1] "Treatment of cardiomyopathy and rhabdomyolysis in long-chain fat oxidation disorders using an anaplerotic odd-chain triglyceride." Journal of Clinical Investigation. Link[1]

(Note: While specific papers on "Heptanoic-5,5,6,6,7,7,7-d7" are niche, the references above establish the foundational metabolism of heptanoate and the principles of deuterated lipid tracing validated in the protocol section.)

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in mass spectrometry-based bioanalysis. This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), in their harmonized M10 guideline on bioanalytical method validation.

This guide provides an objective comparison of stable isotope-labeled internal standards with other alternatives, supported by regulatory insights and experimental data. It aims to equip researchers with the knowledge to make informed decisions for developing robust and compliant bioanalytical methods.

The Ideal Internal Standard: A Scientific Imperative

The primary role of an internal standard is to compensate for the variability inherent in the bioanalytical workflow, from sample preparation to instrumental analysis. An ideal internal standard should mimic the analyte of interest as closely as possible through every step of the process, including extraction, derivatization, and ionization. By adding a known and constant concentration of the internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach corrects for potential analyte losses and fluctuations in instrument response, thereby significantly improving the accuracy and precision of the results.

Stable Isotope-Labeled Internal Standards (SIL-ISs): The Regulatory and Scientific First Choice

Regulatory guidelines are unequivocal in their recommendation to use a stable isotope-labeled internal standard whenever possible for mass spectrometry-based assays. The ICH M10 guideline, representing a global consensus, emphasizes the use of an IS that tracks the analyte throughout the analytical process. SIL-ISs, being chemically identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are uniquely suited to fulfill this requirement.

The near-identical physicochemical properties of SIL-ISs to their unlabeled counterparts ensure they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery. This co-elution is critical in liquid chromatography-mass spectrometry (LC-MS), as matrix components can suppress or enhance the ionization of the analyte, a major source of variability.

Advantages of SIL-ISs:
  • Superior Accuracy and Precision: By compensating for variability in extraction recovery and matrix effects more effectively than other types of internal standards, SIL-ISs lead to more accurate and precise quantification.

  • Mitigation of Matrix Effects: SIL-ISs co-elute with the analyte, ensuring that both are subjected to the same matrix-induced ionization suppression or enhancement, which is then corrected for in the response ratio.

  • Correction for Analyte Degradation: If the analyte is unstable during sample processing, a SIL-IS will likely degrade at a similar rate, allowing for accurate quantification of the original concentration.

Potential Challenges with SIL-ISs:

Despite being the gold standard, SIL-ISs are not without potential pitfalls that require careful consideration during method development and validation.

  • Isotopic Contribution (Crosstalk): The SIL-IS may contain a small percentage of the unlabeled analyte, and the analyte may have a natural isotopic abundance that corresponds to the mass of the SIL-IS. This can lead to interference, especially at the lower limit of quantification (LLOQ). Regulatory guidelines require the assessment of this potential interference.

  • Isotopic Effects with Deuterated Standards: Deuterium (²H) is the most common and cost-effective stable isotope for labeling. However, the mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated IS. This can result in differential matrix effects if the two do not co-elute perfectly. Additionally, deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent, compromising the integrity of the standard.

  • Cost and Availability: Custom synthesis of SIL-ISs can be expensive and time-consuming, which may be a limiting factor in some research settings.

The Alternative: Structural Analog Internal Standards

When a SIL-IS is not available, regulatory guidelines permit the use of a structural analog internal standard. A structural analog is a compound with a chemical structure similar to the analyte. The selection of a suitable analog is critical and should be based on close structural and physicochemical similarity to the analyte.

Limitations of Structural Analog ISs:
  • Differential Extraction Recovery: Differences in physicochemical properties, such as polarity and pKa, can lead to different extraction recoveries between the analyte and the analog IS.

  • Chromatographic Separation and Differential Matrix Effects: It is highly probable that the analog IS will have a different retention time than the analyte. This separation means they will experience different matrix effects, which the analog IS cannot adequately compensate for.

  • Different Ionization Efficiencies: Structural differences can lead to variations in ionization efficiency in the mass spectrometer source, further compromising the accuracy of quantification.

Quantitative Performance Comparison: SIL-IS vs. Structural Analog IS

Experimental data consistently demonstrates the superior performance of SIL-ISs over structural analogs in bioanalytical assays.

Parameter Stable Isotope-Labeled IS Structural Analog IS Key Takeaway
Precision (%CV) Lower (e.g., 7.6%)Higher (e.g., 8.6%)The SIL-IS demonstrates significantly lower variance, indicating improved method precision.
Accuracy (Mean Bias) Closer to 100% (e.g., 100.3%)Can be significantly different from 100% (e.g., 96.8%)The accuracy with the SIL-IS is generally not significantly different from the true value, while the analog IS can introduce a notable bias.
Recovery Variability Tracks analyte recovery variability between different sources of plasma.Fails to correct for interindividual variability in analyte recovery.SIL-IS is essential for accurate quantification in clinical studies where inter-patient matrix variability is common.
Matrix Effect Compensation HighLow to ModerateThe co-elution of SIL-IS with the analyte provides superior compensation for matrix-induced ionization suppression or enhancement.

This table is a synthesis of findings from multiple sources, with representative data from a study on the anticancer drug Kahalalide F and a study on lapatinib in patient plasma.

Experimental Protocols for Internal Standard Validation

Robust bioanalytical method validation is essential to ensure the reliability of the data. The following are detailed methodologies for key experiments relevant to the use of internal standards.

Experiment 1: Assessment of Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Analyte and IS in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.

    • Set 3 (Pre-extraction Spike): Blank matrix spiked with analyte and IS, then extracted.

  • Analyze the samples from all three sets.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF of 1 indicates no matrix effect. An MF > 1 indicates ion enhancement, and an MF < 1 indicates ion suppression.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-normalized MF should be close to 1 to demonstrate that the IS effectively compensates for the matrix effect.

Experiment 2: Assessment of Isotopic Contribution (Crosstalk)

Objective: To evaluate the potential interference of the SIL-IS on the analyte measurement and vice-versa.

Methodology:

  • Analyze a solution containing only the analyte at the Upper Limit of Quantification (ULOQ). Monitor the mass transition of the SIL-IS. The response should be less than 5% of the SIL-IS response in a blank sample spiked with the IS.

  • Analyze a solution containing only the SIL-IS at its working concentration. Monitor the mass transition of the analyte. The response should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

Visualization of Key Workflows

Decision-Making for Internal Standard Selection

Caption: Decision-making process for selecting an appropriate internal standard.

Generalized Bioanalytical Method Validation Workflow

BMV_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis dev Select Analyte and IS Optimize Chromatography Optimize MS/MS Parameters Develop Sample Preparation val Selectivity & Specificity Matrix Effect Recovery Calibration Curve Accuracy & Precision Stability dev->val Proceed if development is successful analysis Process Study Samples with IS Analyze Samples Generate Concentration Data val->analysis Apply validated method

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Heptanoic-5,5,6,6,7,7,7-d7 Acid

[1][2]

Executive Summary & Operational Context[1][3][4][5]

Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 111-14-8 for unlabeled parent; specific isotopolog often internal) is a high-value stable isotope reagent used primarily as an internal standard in mass spectrometry (GC/LC-MS) and metabolic tracking.[1][2]

Critical Distinction: While this compound contains deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

non-radioactiveCorrosive Organic Acid

Core Directive: The primary safety risk is chemical burns (Corrosive 1B).[2] The primary operational risk is cross-contamination of high-sensitivity MS instruments.[1] Disposal protocols must prioritize segregation from oxidizing agents to prevent energetic reactions.

Chemical Safety Profile & Hazard Identification

Treat the deuterated isotopolog as chemically identical to standard heptanoic acid regarding toxicity and reactivity. The deuterium substitution increases the molecular weight but does not alter the fundamental safety profile.

Comparative Data Table
ParameterHeptanoic Acid (Standard)Heptanoic-d7 Acid (Deuterated)Operational Implication
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Higher MW affects gravimetric calcs.[1][3]
CAS No. 111-14-8Varies by vendorUse parent CAS for general waste profiling.[1][2]
Physical State Oily LiquidOily LiquidViscous; clings to pipette tips.[1]
Flash Point >113°C (Closed Cup)>113°C (Approx)Combustible, not Flammable.[1][2][4]
Corrosivity Skin Corr.[1][5][6][7] 1BSkin Corr.[1][2][8][5][7] 1BMandatory: Nitrile/Neoprene gloves + Goggles.[1][2]
RCRA Code D002 (if pH ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2)
D002Do not drain dispose.
Odor Rancid, fatty, unpleasantRancid, fatty, unpleasantFume hood use is mandatory for comfort.[1]

Pre-Disposal Assessment: The "Recovery" Check

Causality Insight: Deuterated standards are often 100x-1000x more expensive than their non-labeled counterparts.[2] Before disposal, verify the material cannot be recovered.

  • Purity Check: If the d7-acid is unmixed but expired, consider downgrading it for use as a qualitative retention time marker rather than a quantitative standard.

  • Mixtures: If mixed with solvents (MeOH, AcCN) at <1 mg/mL, recovery is economically unviable.[2] Proceed to Chemical Waste Disposal .

Disposal Workflow & Decision Logic

The following self-validating workflow ensures compliance with EPA 40 CFR 261 (RCRA) and standard laboratory safety practices.

Visual Decision Tree (Graphviz)[2]

DisposalWorkflowStartWaste Stream Identified:Heptanoic-d7 AcidStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Wipes, Pipettes, Vials)StateCheck->SolidWasteSolidLiquidWasteLiquid WasteStateCheck->LiquidWasteLiquidTraceCheckIs it Trace Residue?(<3% by volume)SolidWaste->TraceCheckBulkCheckBulk Liquid orHigh Conc. Solution?LiquidWaste->BulkCheckTrashDe-face Label ->Regular Trash(If non-haz solvent)TraceCheck->TrashNo HazardSolidHazSolid Hazardous Waste Bin(Debris contaminated with corrosives)TraceCheck->SolidHazVisible ContaminationSegregationSegregation Check:Is pH < 2?BulkCheck->SegregationOrgAcidStreamStream A: Organic Acids(Do NOT mix with Bases/Oxidizers)Segregation->OrgAcidStreamPure/Conc. AcidSolventStreamStream B: Organic Solvents(If diluted in MeOH/AcCN)Segregation->SolventStreamDilute (<1%)

Caption: Logical flow for segregating Heptanoic-d7 waste streams to prevent incompatibility incidents.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Concentrated or Neat)

Applicability: Expired stock standards or synthesis byproducts.[2]

  • Container Selection: Use a chemically compatible container.[2][9]

    • Preferred: Amber glass (protects light-sensitive impurities) or HDPE.[2]

    • Avoid: Metal containers (corrosion risk).[2]

  • Segregation (Crucial):

    • DO NOT mix with Nitric Acid or Perchloric Acid.[2] Organic acids + strong oxidizers can form unstable fulminates or cause hypergolic ignition.

    • DO NOT mix with basic waste (Sodium Hydroxide).[2] The neutralization reaction is exothermic and can pressurize the waste container, leading to rupture.

  • Labeling:

    • Label as "Hazardous Waste - Organic Acid, Corrosive."[2]

    • List constituents: "Heptanoic Acid (Deuterated)."[2][3]

    • Check box for "Corrosive (pH < 2)."[2]

Protocol B: Liquid Waste (Dilute in Solvents)

Applicability: LC-MS waste lines or diluted working standards in Methanol/Acetonitrile.[2]

  • Classification: If the concentration is <1%, the waste profile is dominated by the solvent.

  • Disposal Path: Dispose of in the standard "Flammable Organic Solvents" carboy.

  • Validation: Ensure the solvent carboy does not contain strong oxidizers.[2]

Protocol C: Solid Waste & Debris

Applicability: Syringes, pipette tips, and Kimwipes.[2]

  • Sharps: Syringes used for injection must go into a rigid Biohazard/Sharps container, regardless of chemical content.[2]

  • Gross Contamination: Wipes soaked in the acid must go to Solid Hazardous Waste (usually a yellow or red bin/bag system).

  • Trace Contamination: Empty vials (RCRA "RCRA Empty" definition: <3% by weight remaining) can be triple-rinsed. Deface the label to remove the chemical name and "d7" designation before discarding in glass trash to prevent "false alarm" safety audits.

Emergency Procedures (Spill Response)

  • Small Spill (<50 mL):

    • Isolate: Alert nearby personnel.

    • PPE: Wear nitrile gloves (double glove recommended) and safety goggles.[2]

    • Neutralize: Apply a weak base (Sodium Bicarbonate or specialized acid spill kit) to the spill. Wait for bubbling (

      
       evolution) to cease.
      
    • Collect: Absorb with vermiculite or clay pads.[2] Place in a hazardous waste bag.

    • Clean: Wash surface with soap and water.

Regulatory Compliance & References

RCRA Classification (USA): Heptanoic acid is not P-listed or U-listed.[2] However, it exhibits the Characteristic of Corrosivity (D002) if the pH is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

Deuterium Regulation: Stable isotopes (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



not2
References
  • PubChem. Heptanoic Acid (Compound Summary). National Library of Medicine. [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] (RCRA 40 CFR Part 261).[2] [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Organic Acids. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.